Tetrachlorofluorescein
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFGGFHNZBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038895 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-21-1, 26761-84-2 | |
| Record name | 4,5,6,7-Tetrachlorofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrachlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6262-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Photophysical Properties of Tetrachlorofluorescein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorofluorescein (TET) is a halogenated derivative of fluorescein (B123965), a widely utilized fluorophore in various scientific disciplines. The addition of four chlorine atoms to the fluorescein core significantly influences its photophysical properties, making it a valuable tool in biological imaging, diagnostics, and as a pH indicator. This technical guide provides a comprehensive overview of the core photophysical characteristics of 3,4,5,6-Tetrachlorofluorescein, including its absorption and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, this document outlines the experimental protocols for the determination of these properties and discusses the impact of environmental factors such as pH and solvent polarity on its fluorescence behavior.
Core Photophysical Properties
This compound exhibits distinct spectral properties that are crucial for its application as a fluorescent probe. The key photophysical parameters in Phosphate-Buffered Saline (PBS) are summarized in the table below.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs_) | 509 nm | PBS | [1] |
| Molar Extinction Coefficient (ε) | 65,500 M⁻¹cm⁻¹ | at 509 nm in PBS | [1] |
| Emission Maximum (λ_em_) | Not explicitly stated in provided results, but typically green emission. | PBS | [2] |
| Quantum Yield (Φ_f_) | 0.65 | PBS | [1] |
| Fluorescence Lifetime (τ_f_) | Data not available in search results | - | |
| CAS Number | 6262-21-1 | - | |
| Molecular Formula | C₂₀H₈Cl₄O₅ | - |
Influence of Environmental Factors
The photophysical properties of this compound, like other fluorescein derivatives, are sensitive to its local environment, particularly pH and solvent polarity.
pH Dependence
Solvent Dependence
The polarity of the solvent can significantly influence the absorption and emission spectra of fluorescent dyes, a phenomenon known as solvatochromism.[2][4] For polar fluorophores like fluorescein derivatives, an increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[2] This is due to the stabilization of the excited state by the polar solvent molecules. While it is expected that this compound's photophysical properties are affected by the solvent environment, specific quantitative data detailing these effects in a range of solvents were not found in the conducted searches.
Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections describe the general experimental methodologies for measuring the key photophysical parameters of this compound.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., PBS). The concentration should be adjusted to have an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectroscopy: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 300-600 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (λ_abs_), and the emitted light is scanned over a longer wavelength range (e.g., 500-700 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).
Experimental Workflow for Spectral Characterization
Caption: Workflow for determining absorption and emission maxima.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.
Methodology:
-
Beer-Lambert Law: The molar extinction coefficient (ε) is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Procedure:
-
Prepare a series of this compound solutions of known concentrations in a specific solvent.
-
Measure the absorbance of each solution at the absorption maximum (λ_abs_).
-
Plot absorbance versus concentration. The slope of the resulting linear fit is the molar extinction coefficient.
-
Logical Relationship for Molar Extinction Coefficient Determination
Caption: Beer-Lambert law application for ε determination.
Measurement of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the efficiency of fluorescence emission relative to a standard of known quantum yield.
Methodology:
-
Principle: The quantum yield of an unknown sample (Φ_unk_) is calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_std_) with a known quantum yield, using the following equation: Φ_unk_ = Φ_std_ * (I_unk_ / I_std_) * (A_std_ / A_unk_) * (n_unk_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Procedure:
-
Select a suitable fluorescence standard with an emission range similar to this compound (e.g., Fluorescein in 0.1 M NaOH, Φ_f_ = 0.95).
-
Prepare dilute solutions of both the standard and the sample in the same solvent, with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield using the equation above.
-
Workflow for Comparative Quantum Yield Measurement
Caption: Comparative method for fluorescence quantum yield.
Measurement of Fluorescence Lifetime
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is a common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure:
-
A pulsed light source (e.g., a laser) excites the sample.
-
A sensitive detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times to build a histogram of photon arrival times.
-
The decay of this histogram corresponds to the fluorescence decay of the sample.
-
The fluorescence lifetime (τ_f_) is determined by fitting the decay curve to an exponential function.
-
Signaling Pathway for TCSPC Measurement
Caption: TCSPC method for fluorescence lifetime measurement.
Applications in Research and Development
The distinct photophysical properties of this compound make it a valuable tool in several areas:
-
Fluorescent Labeling: It can be conjugated to biomolecules such as proteins and nucleic acids for use in fluorescence microscopy, flow cytometry, and immunoassays.
-
pH Sensing: Its pH-dependent fluorescence allows for the measurement of pH in various environments, including intracellular compartments.[3]
-
Polymerase Chain Reaction (PCR): this compound (TET) is commonly used as a fluorescent reporter dye in real-time PCR probes.[2]
Conclusion
This compound is a versatile fluorophore with well-characterized absorption and emission properties in aqueous buffer. Its high molar extinction coefficient and good quantum yield make it a bright fluorescent probe. The sensitivity of its fluorescence to pH provides an additional modality for its use as a sensor. While detailed quantitative data on its solvent-dependent photophysics and a precise fluorescence lifetime are not extensively documented in the readily available literature, the established protocols for their determination can be applied to further characterize this useful molecule for specific research and development applications. Researchers and drug development professionals can leverage the information and methodologies presented in this guide for the effective application of this compound in their work.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Tetrachlorofluorescein
This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, a key intermediate in the production of other highly halogenated dyes like Phloxine B and Rose Bengal. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the chemical workflows involved. Two main isomers are discussed: 3,4,5,6-tetrachlorofluorescein and 2',4',5',7'-tetrachlorofluorescein (B1197380), which differ by the position of the chlorine atoms.
Synthesis Methodologies
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction, specifically the condensation of a phthalic anhydride (B1165640) derivative with a resorcinol (B1680541) derivative. The choice of starting materials dictates the final isomeric product.
Method 1: Synthesis of 3,4,5,6-Tetrachlorofluorescein
This method involves the condensation of tetrachlorophthalic anhydride with resorcinol. A notable approach utilizes an excess of resorcinol, which serves as both a reactant and a solvent, eliminating the need for other condensing agents and simplifying product purification.[1]
Experimental Protocol:
-
Reaction Setup: A one-liter jacketed glass vessel is charged with 250 g of resorcinol (technical grade, 99.495%) and blanketed with nitrogen.[1]
-
Reactant Addition: The resorcinol is melted by heating the jacket. Once molten, 242 g of tetrachlorophthalic anhydride (technical grade, 98.5%) is added to the vessel.[1]
-
Condensation Reaction: The reaction mixture is heated to 200°C and maintained between 200°C and 210°C for approximately four hours. During this time, water produced by the reaction is continuously removed via distillation.[1]
-
Quenching: Upon completion, the reaction mixture is cooled to 185°C. The hot mixture is then transferred under nitrogen pressure into a separate stirred vessel containing approximately 500 mL of water to quench the reaction and precipitate the product.[1]
-
Initial Product Recovery: The product slurry is digested at 75°C and then cooled to 35°C. The crude product is recovered by vacuum filtration.[1]
Method 2: Synthesis of 2',4',5',7'-Tetrachlorofluorescein
This isomer is prepared by condensing phthalic anhydride with a chlorinated resorcinol derivative, specifically 2,4-dichlororesorcinol.[2] While detailed protocols for this specific reaction are less common in open literature, the general procedure for fluorescein (B123965) synthesis can be adapted. This typically requires a condensing agent.
Experimental Protocol (Adapted from General Fluorescein Synthesis):
-
Reactant Mixing: In a suitable reaction vessel, combine phthalic anhydride (1 molar equivalent) and 2,4-dichlororesorcinol (2 molar equivalents).[2]
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride or methanesulfonic acid.[3][4] Methanesulfonic acid has been shown to be an effective solvent and catalyst for microscale syntheses under milder conditions (e.g., 80-85°C for 36-48 hours).[3]
-
Condensation Reaction: Heat the mixture to initiate condensation. If using zinc chloride, temperatures of 180-200°C are typical until the mixture becomes highly viscous.[4][5]
-
Work-up: Cool the reaction mass. Add dilute hydrochloric acid and boil to dissolve the remaining zinc salts.[4] The insoluble crude 2',4',5',7'-tetrachlorofluorescein is then isolated by filtration.
Data Summary: Synthesis
The following table summarizes the quantitative aspects of the described synthesis methods.
| Parameter | Method 1: 3,4,5,6-Tetrachlorofluorescein | Method 2: 2',4',5',7'-Tetrachlorofluorescein |
| Phthalic Moiety | Tetrachlorophthalic Anhydride | Phthalic Anhydride[2] |
| Resorcinol Moiety | Resorcinol[1] | 2,4-Dichlororesorcinol[2] |
| Catalyst/Solvent | Excess Resorcinol (Solvent)[1] | Zinc Chloride or Methanesulfonic Acid[3][4] |
| Reaction Temp. | 200-210°C[1] | ~180-200°C (with ZnCl2) or 80-85°C (with CH3SO3H)[3][4] |
| Reaction Time | ~4 hours[1] | Varies (until viscous with ZnCl2); 36-48 hours (with CH3SO3H)[3] |
| Reported Purity | ~91.1% (after initial work-up)[1] | Not specified |
Purification Methodologies
Crude this compound often contains unreacted starting materials, isomers, and other by-products. Several methods can be employed to achieve the high purity required for subsequent applications.
Method A: Aqueous Recrystallization and Washing
This is a straightforward method for removing water-soluble impurities and unreacted starting materials.
Experimental Protocol:
-
The crude filter cake obtained from the synthesis work-up is suspended in hot water (e.g., 400 mL).[1]
-
The suspension is heated and stirred, then re-filtered while hot.[1]
-
The resulting filter cake is washed thoroughly with additional hot water (e.g., 600 mL).[1]
-
The purified product is dried in an oven at 100°C.[4]
Method B: Diacetate Intermediate Purification
For challenging purifications, converting the fluorescein to its diacetate derivative allows for easier recrystallization, followed by hydrolysis to regenerate the purified product.[3]
Experimental Protocol:
-
Acetylation: Dissolve the crude this compound in a mixture of acetic anhydride and pyridine (B92270) and heat briefly.
-
Purification: Subject the resulting solution to an aqueous work-up and recrystallize the this compound diacetate from absolute ethanol.[3]
-
Hydrolysis: Dissolve the purified diacetate in a 1:1 mixture of THF/MeOH. Add ammonium (B1175870) hydroxide (B78521) (10 equivalents) and stir for 2 hours.[3]
-
Isolation: Pour the reaction mixture into cold water, acidify to pH 2 with 10% HCl, and concentrate in vacuo to remove the organic solvents. The solid purified this compound is collected by filtration, washed with cold water, and dried.[3]
Method C: pH-Zone-Refining Countercurrent Chromatography (CCC)
This advanced liquid-liquid chromatography technique is highly effective for separating closely related acidic compounds, such as isomers and impurities in commercial this compound preparations.
Experimental Protocol Outline:
-
Solvent System: A two-phase solvent system is employed, typically containing methyl tert-butyl ether, water, and an acid (e.g., trifluoroacetic acid) as a retainer in the stationary phase, and a base (e.g., ammonium hydroxide) as an eluent in the mobile phase.
-
Separation: A 5-gram sample of commercial 4,5,6,7-tetrachlorofluorescein can be dissolved in the solvent system and subjected to CCC separation.
-
Fraction Collection & Isolation: Fractions are collected and analyzed (e.g., by HPLC). The desired fractions are combined, freeze-dried, and can be further purified by extraction and recrystallization (e.g., from methanol/water) to yield highly pure material.
Data Summary: Purification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Aqueous Washing | Removal of water-soluble impurities by washing/resuspension.[1] | Simple, inexpensive, effective for removing salts and polar impurities. | Limited effectiveness for removing structurally similar by-products. | Initial purification of crude product post-synthesis. |
| Diacetate Method | Chemical derivatization to alter solubility and facilitate recrystallization.[3] | Highly effective for removing isomeric and colored impurities. | Multi-step process, involves additional reagents, potential for yield loss. | Lab-scale synthesis requiring high purity. |
| pH-Zone CCC | Partition chromatography based on pKa differences. | Excellent for separating isomers and closely related impurities. | Requires specialized equipment, complex method development. | Industrial purification and isolation of minor components. |
Visualized Workflows
The following diagrams illustrate the synthesis and purification pathways for this compound.
References
Chemical structure and IUPAC name of Tetrachlorofluorescein.
An In-depth Technical Guide to Tetrachlorofluorescein for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a versatile fluorescent dye. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its technical specifications and experimental applications.
Chemical Structure and IUPAC Name
This compound is a halogenated derivative of fluorescein. The addition of four chlorine atoms to the phthalic acid moiety significantly influences its spectral properties and acidity compared to the parent molecule.
IUPAC Name: 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one[1]
Synonyms: 3,4,5,6-Tetrachlorofluorescein, 4,5,6,7-Tetrachlorofluorescein[1]
Chemical Formula: C₂₀H₈Cl₄O₅[1][2][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectral Properties
The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 470.09 g/mol | [3] |
| Appearance | Pale yellow to amber to green powder | [3] |
| Melting Point | 304 °C (decomposes) | [3] |
| Solubility | Soluble in organic solvents and water. | [2] |
Table 2: Spectral Properties
| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Reference |
| Pyridine | 468-470 nm | Not specified | Not specified | Not specified | [4] |
| Generic | 521 nm | 536 nm | Not specified | Not specified | [5] |
| PBS | 509 nm | Not specified | 0.65 | 65,500 M⁻¹cm⁻¹ | [6] |
| Not specified | 519 nm | 535 nm | Not specified | Not specified | [7] |
| Carboxy-derivative | 521 nm | 542 nm | Not specified | Not specified | [8] |
Experimental Protocols
General Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound via the condensation of tetrachlorophthalic anhydride (B1165640) and resorcinol (B1680541). This reaction is a variation of the Friedel-Crafts acylation.[9]
Materials:
-
Tetrachlorophthalic anhydride
-
Resorcinol
-
Zinc chloride (anhydrous) or Methanesulfonic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, combine tetrachlorophthalic anhydride (1.0 equivalent) and resorcinol (2.1 equivalents).
-
Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents) or use methanesulfonic acid as both catalyst and solvent.[10]
-
Heat the mixture with stirring. The reaction mixture will become a thick, dark paste.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dissolve the crude product in 1 M NaOH solution. The solution will turn a deep reddish-brown and exhibit fluorescence.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 1 M HCl to the filtrate with stirring to precipitate the this compound. Continue adding HCl until the solution is acidic (pH ~2-3).
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual salts.
-
Dry the purified this compound product.
Caption: General workflow for the synthesis of this compound.
Application as a Fluorescent pH Indicator
This compound's fluorescence is pH-dependent, making it a useful indicator in chemical analyses.[3] Under acidic conditions, it appears yellow, while under alkaline conditions, it turns green with strong fluorescence.[2]
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in various scientific fields.
-
Fluorescent Tracers: Its high stability and strong fluorescence make it an excellent tracer in biological research, such as in fluorescence microscopy and flow cytometry, for visualizing cellular processes.[3]
-
Histology and Pathology: It can be used as a staining agent for tissue samples, aiding in the identification of specific cell types or pathological changes.[3]
-
Photodynamic Therapy: There is potential for its use in photodynamic cancer therapy, where it can be activated by light to selectively destroy malignant cells.[3]
-
Environmental Monitoring: It is employed to track the dispersion of pollutants in aquatic systems.[3]
-
Molecular Probes: Derivatives of this compound, such as TET, are widely used for labeling PCR probes in molecular biology applications.[7]
The inclusion of chlorine atoms in molecules can be a significant strategy in drug discovery, with over 250 FDA-approved drugs containing chlorine.[11] While this compound itself is primarily a research tool, its chlorinated structure is of interest in the broader context of developing new therapeutic agents.[11]
Caption: Key application areas of this compound.
References
- 1. This compound | C20H8Cl4O5 | CID 80424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4,5,6-TETRACHLOROFLUORESCEIN | 6262-21-1 [chemicalbook.com]
- 5. glenresearch.com [glenresearch.com]
- 6. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Tetrachlorofluorescein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the absorption and emission spectra of tetrachlorofluorescein (TCF), a versatile fluorescent dye with significant applications in biological research and drug development. This document details the quantitative spectral properties, outlines comprehensive experimental protocols for their measurement, and visualizes a key reaction mechanism, offering a valuable resource for professionals leveraging fluorescence-based techniques.
Core Spectroscopic Properties of this compound
This compound, a halogenated derivative of fluorescein (B123965), exhibits distinct spectral characteristics that are crucial for its application as a fluorescent probe and label. The introduction of chlorine atoms into the fluorescein structure influences its electronic properties, leading to shifts in its absorption and emission maxima and affecting its quantum yield. The precise spectral data can vary depending on the specific isomer and the solvent environment.
Quantitative Spectral Data
The following table summarizes the key quantitative spectral properties of 3,4,5,6-tetrachlorofluorescein in Phosphate-Buffered Saline (PBS).
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 509 nm | PBS | [1] |
| Emission Maximum (λem) | Not explicitly stated in the provided context | PBS | |
| Molar Extinction Coefficient (ε) | 65,500 cm-1M-1 | PBS | [1] |
| Fluorescence Quantum Yield (Φf) | 0.65 | PBS | [1] |
Note: The emission maximum for 3,4,5,6-tetrachlorofluorescein in PBS was not explicitly available in the provided search results. Researchers should determine this experimentally or consult additional literature.
Data for other isomers and derivatives in various solvents is also available in the literature. For instance, a carboxy derivative, TET (Carboxy-2,4,7,7-tetrachlorofluorescein), has an excitation peak at 521 nm and an emission peak at 542 nm. The choice of solvent can significantly impact the spectral properties due to solvatochromic effects.[2][3][4][5]
Experimental Protocols for Spectral Characterization
Accurate determination of the absorption and emission spectra, as well as the fluorescence quantum yield, is fundamental for the reliable application of this compound. The following protocols provide a detailed methodology for these measurements.
Measurement of Absorption and Emission Spectra
This protocol outlines the steps for acquiring the absorbance and fluorescence emission spectra of a this compound solution.
Materials:
-
This compound (specific isomer)
-
Spectroscopic grade solvent (e.g., PBS, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain solutions with absorbance values in the range of 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.
-
Absorbance Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of each diluted this compound solution over the desired wavelength range (e.g., 350-600 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the determined λabs.
-
Use the pure solvent to record a blank emission spectrum to account for Raman scattering and other background signals.
-
Record the fluorescence emission spectrum of each diluted this compound solution. The emission scan range should typically start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission band (e.g., 520-700 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis: Plot the absorbance and fluorescence intensity as a function of wavelength to visualize the spectra. The molar extinction coefficient (ε) can be calculated from the absorbance data using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution (as prepared above)
-
Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)
-
The same materials as for absorption and emission measurements.
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent, ensuring their absorbance at the excitation wavelength is below 0.1.
-
Absorbance and Emission Measurements:
-
Record the absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstd).
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
where Φstd is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term (η2sample / η2std) becomes 1.[6][7][8][9][10]
-
Visualization of a Key Application: Thiol Detection
This compound derivatives have been developed as "turn-on" fluorescent probes for the detection of biological thiols, such as glutathione (B108866) (GSH). The underlying principle involves a chemical reaction that liberates the highly fluorescent this compound molecule from a non-fluorescent or weakly fluorescent precursor upon interaction with a thiol.
Reaction Mechanism of a TCF-based Thiol Probe
The following diagram illustrates the general mechanism of a this compound-based probe for thiol detection. The probe is initially in a non-fluorescent, "caged" state. The presence of a thiol triggers a nucleophilic attack, leading to the cleavage of a specific bond and the release of the fluorescent this compound.
Caption: Reaction mechanism of a TCF-based "turn-on" fluorescent probe for thiol detection.
Experimental Workflow for Cellular Thiol Imaging
The following diagram outlines a typical experimental workflow for using a TCF-based probe to image intracellular thiols.
Caption: A generalized workflow for imaging intracellular thiols using a TCF-based fluorescent probe.
This technical guide provides a foundational understanding of the spectral properties of this compound and its application in fluorescence-based research. For specific applications, researchers are encouraged to consult the primary literature and optimize protocols for their experimental systems.
References
- 1. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. jasco-global.com [jasco-global.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Quantum Yield and Photostability of Tetrachlorofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum yield and photostability of Tetrachlorofluorescein (TET), a chlorinated derivative of fluorescein (B123965) widely used as a fluorescent label in molecular biology, particularly in real-time PCR applications.[1][2] While this compound offers valuable spectral properties, a comprehensive understanding of its quantum efficiency and stability under illumination is crucial for its effective application in quantitative and imaging studies.
Core Photophysical Properties
This compound is a fluorescent dye characterized by its green emission.[1] The addition of chlorine atoms to the fluorescein core structure influences its spectral and chemical properties, such as its pKa, making it a useful probe in various biological assays.[]
Quantitative Data Summary
Table 1: Fluorescence Quantum Yield of this compound
| Derivative Name | Solvent | Quantum Yield (Φ) | Reference |
| 3,4,5,6-Tetrachlorofluorescein | PBS | 0.65 | [4] |
| 3′,4′,5′,6′-Tetrachlorofluorescein | PBS (pH 7.3) | 0.016 | [5] |
| 3′,4′,5′,6′-Tetrachlorofluorescein | Ethanol (with 1 mM NaOH) | 0.22 | [5] |
Note: 3',4',5',6'-Tetrachlorofluorescein is a structural isomer and likely synonym for this compound where the chlorination is on the phenyl ring. The discrepancy in PBS quantum yield values highlights the importance of experimental conditions and the need for in-house validation.
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | 521 | - | [2] |
| Emission Maximum (λem) | 536 | - | [2] |
| Absorption Maximum (λabs) | 509 | PBS | [4] |
Photostability of this compound
-
Illumination Intensity: Higher light intensity leads to a faster rate of photobleaching.[6]
-
Molecular Oxygen: The presence of molecular oxygen can lead to the formation of reactive singlet oxygen, which can chemically degrade the fluorophore.[6]
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the surrounding medium can all affect photostability.[7]
-
Fluorophore Concentration: At high concentrations, self-quenching can occur, which can sometimes influence photodegradation pathways.[8]
Given the lack of specific data, it is highly recommended that researchers determine the photostability of this compound under their specific experimental conditions. A detailed protocol for this is provided below. For fluorescein, a typical photobleaching quantum yield can result in the emission of 30,000 to 40,000 photons before the molecule is irreversibly bleached.[6]
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (this compound) by comparison to a well-characterized standard with a known quantum yield.[9][10]
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.925 or Rhodamine 6G in ethanol, Φ = 0.95)[5][11]
-
Spectroscopic grade solvents (e.g., PBS, ethanol)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard and the this compound sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 in a 1 cm path length cuvette. This is to ensure the solutions are optically dilute and to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each measurement.
-
-
Data Analysis:
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).
-
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein. Physiochemical factors affecting its fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrachlorofluorescein and Its Derivatives for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein (TCF) is a halogenated derivative of the widely recognized fluorophore, fluorescein (B123965). The addition of four chlorine atoms to the xanthene core significantly alters its chemical and spectral properties, resulting in a dye with a lower pKa and a spectral profile that is shifted to longer wavelengths compared to its parent compound. These characteristics make TCF and its reactive analogs valuable tools in various biological and diagnostic applications, including nucleic acid sequencing, protein labeling, and fluorescence microscopy. This guide provides a comprehensive overview of TCF, its key derivatives, their quantitative properties, detailed experimental protocols, and their application in studying cellular signaling pathways.
Core Compound and Key Derivatives
The foundational structure of 3',4',5',6'-Tetrachlorofluorescein provides the basis for several reactive derivatives designed for covalent labeling of biomolecules. The chlorination of the upper xanthene ring enhances the photostability and lowers the pKa of the dye compared to standard fluorescein, making its fluorescence less sensitive to physiological pH fluctuations.
Key derivatives include:
-
6-TET, SE (6-Carboxy-2',4',7',7'-tetrachlorofluorescein, succinimidyl ester): An amine-reactive derivative widely used for labeling proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester group reacts efficiently with primary amines to form stable amide bonds.
-
TET Phosphoramidite (B1245037) (5'-Tetrachloro-Fluorescein Phosphoramidite): A derivative used in automated solid-phase synthesis to label oligonucleotides at the 5' terminus. This is a standard reagent in the production of fluorescent probes for applications like real-time PCR and DNA sequencing.
Quantitative Data Summary
For quantitative applications such as fluorescence-based assays and imaging, understanding the specific spectral properties of the fluorophore is critical. The following tables summarize the key photophysical characteristics of TCF and its principal derivatives.
Table 1: Spectral Properties of this compound and its Derivatives
| Compound Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Buffer |
| 3',4',5',6'-Tetrachlorofluorescein | TCF | 509 | ~525 | 65,500 | 0.65 | PBS |
| 6-Carboxy-2',4',7',7'-tetrachlorofluorescein, succinimidyl ester | 6-TET, SE | 521 | 536 | Not specified | Not specified | DMSO |
| 5'-Tetrachloro-Fluorescein Phosphoramidite (conjugated to oligo) | TET | 519 | 539 | 86,000 | 0.90 | Aqueous Buffer |
Note: Spectral properties, particularly quantum yield, can be highly dependent on the local environment, including solvent, pH, and conjugation to a biomolecule.
Table 2: Molecular Weights and Chemical Formulas
| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |
| 3',4',5',6'-Tetrachlorofluorescein | TCF | C₂₀H₈Cl₄O₅ | 470.09 |
| 6-Carboxy-2',4,7',7'-tetrachlorofluorescein, succinimidyl ester | 6-TET, SE | C₂₅H₁₁Cl₄NO₉ | 611.17 |
| 5'-Tetrachloro-Fluorescein Phosphoramidite | TET | C₄₆H₅₄Cl₄N₃O₁₀P | 981.73 |
Photostability
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of these fluorescent probes. Below are methodologies for common experimental procedures.
Protocol 1: Labeling Antibodies with 6-TET, Succinimidyl Ester (SE)
This protocol describes the conjugation of an amine-reactive this compound derivative to a primary or secondary antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS) at a concentration of 2.5 mg/mL.
-
6-TET, SE dissolved in anhydrous DMSO to a concentration of 10 mM.
-
0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.
-
1 M Lysine solution (optional, for quenching).
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2.5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3, which is optimal for the labeling reaction.
-
Prepare Dye Stock Solution: Allow the vial of 6-TET, SE to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to fully dissolve the dye. This solution should be prepared immediately before use.
-
Labeling Reaction: While gently stirring the antibody solution, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution. This corresponds to a molar ratio of dye to antibody that may need to be optimized, but is a good starting point for IgG antibodies.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted free dye by applying the reaction mixture to a size-exclusion chromatography column. Elute with 1X PBS. The first colored band to elute from the column is the labeled antibody.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of TET (~521 nm, A_max).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody, e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of TET).
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, or store in 50% glycerol (B35011) at -20°C.
Protocol 2: 5'-Labeling of Oligonucleotides using TET Phosphoramidite
This protocol outlines the final coupling step in a standard automated solid-phase oligonucleotide synthesis cycle to add a 5'-TET label.
Materials:
-
DNA synthesizer.
-
Standard oligonucleotide synthesis reagents (deblocking, activator, capping, oxidation solutions).
-
TET Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure:
-
Standard Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles (Deblocking, Coupling, Capping, Oxidation).
-
Final Deblocking: After the last nucleotide has been added, perform a final deblocking step to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
TET Coupling:
-
Deliver the TET phosphoramidite solution and an activator solution (e.g., 0.25 M ETT in acetonitrile) simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed. The coupling time for modifiers like TET may need to be extended (e.g., 5-10 minutes) compared to standard nucleobases to ensure high efficiency.
-
-
Final Capping and Oxidation: Perform a final capping step to block any unreacted 5'-hydroxyl groups, followed by an oxidation step to convert the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: Cleave the labeled oligonucleotide from the CPG support and remove the protecting groups from the bases and the phosphate backbone using concentrated ammonium hydroxide (B78521) according to standard procedures.
-
Purification: Purify the 5'-TET labeled oligonucleotide using methods such as HPLC or PAGE to remove failure sequences and any remaining impurities.
Protocol 3: Immunofluorescence Staining of Apoptotic Cells
This protocol provides a general workflow for detecting an apoptotic marker, such as cleaved Caspase-3, in fixed and permeabilized cells using a primary antibody and a secondary antibody labeled with a this compound derivative.
Materials:
-
Cells grown on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Primary antibody against the target of interest (e.g., rabbit anti-cleaved Caspase-3).
-
This compound-labeled secondary antibody (e.g., goat anti-rabbit IgG-TET).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Sample Preparation: Rinse cells briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells once with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the TET-labeled secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash and Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for TET (or similar green fluorophores) and the chosen counterstain.
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate key logical and experimental flows.
Apoptosis Signaling Pathway: Caspase-3 Activation
Apoptosis, or programmed cell death, is a critical cellular process. A key executioner is Caspase-3. The activation of this enzyme can be detected using immunofluorescence with an antibody specific to its cleaved, active form. A secondary antibody conjugated with a fluorophore like TET allows for visualization.
The Inner Workings of a Fluorescent Workhorse: A Technical Guide to the Fluorescence Mechanism of Tetrachlorofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein, a halogenated derivative of fluorescein (B123965), is a widely utilized fluorescent probe in various scientific disciplines, including cellular imaging, high-throughput screening, and diagnostics. Its robust photophysical properties, characterized by strong absorption and emission in the visible spectrum, make it an invaluable tool for elucidating biological processes and identifying potential therapeutic agents. This technical guide provides an in-depth exploration of the core mechanism of fluorescence in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Core Mechanism of Fluorescence
The fluorescence of this compound is governed by the fundamental principles of electronic excitation and subsequent relaxation of its molecular structure. The process can be conceptually understood through the framework of a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
The introduction of four chlorine atoms onto the phthalic acid moiety of the fluorescein core significantly influences its electronic properties. These electron-withdrawing groups modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission characteristics.[1][2]
The fluorescence process unfolds in a series of discrete steps:
-
Excitation: Upon absorption of a photon of appropriate energy (typically in the blue-green region of the spectrum), a valence electron in the this compound molecule is promoted from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.
-
Vibrational Relaxation and Internal Conversion: The excited molecule quickly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the first excited singlet state (S₁). This non-radiative process is known as vibrational relaxation and occurs within picoseconds. If the initial excitation was to a higher electronic state (e.g., S₂), the molecule typically undergoes internal conversion, a non-radiative transition to an isoenergetic vibrational level of a lower electronic state (S₁), followed by vibrational relaxation.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to one of the vibrational levels of the ground electronic state (S₀) by emitting a photon. This radiative transition is known as fluorescence. Because some energy is lost through non-radiative processes, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for fluorescein derivatives.
The presence of chlorine atoms in the this compound structure can enhance fluorescence intensity compared to the parent fluorescein molecule.[1][2] This is attributed to a decrease in the rate of intersystem crossing, a non-radiative process where the molecule transitions from the excited singlet state (S₁) to a lower-energy triplet state (T₁). By suppressing this competing de-excitation pathway, the probability of fluorescence emission is increased.
Visualization of the Fluorescence Mechanism
Caption: Jablonski diagram illustrating the electronic transitions in this compound.
Quantitative Photophysical Data
The following table summarizes key photophysical properties of 3,4,5,6-Tetrachlorofluorescein, providing a quantitative basis for its use as a fluorescent probe.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | 509 nm | PBS | [3] |
| Molar Extinction Coefficient (ε) | 65,500 M-1cm-1 | PBS | [3] |
| Emission Maximum (λem) | Not explicitly stated for 3,4,5,6-Tetrachlorofluorescein in provided results | - | - |
| Quantum Yield (ΦF) | 0.65 | PBS | [3] |
| Fluorescence Lifetime (τF) | Not explicitly stated for 3,4,5,6-Tetrachlorofluorescein in provided results | - | - |
Note: The emission maximum for the closely related Carboxy-2,4,7,7-tetrachlorofluorescein (TET) is reported as 542 nm.[4] It is important to experimentally determine the precise emission maximum for the specific isomer and solvent system being used.
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission of this compound.
Materials:
-
3,4,5,6-Tetrachlorofluorescein
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum Measurement: a. Set the spectrophotometer to scan a wavelength range appropriate for fluorescein derivatives (e.g., 400-600 nm). b. Use the solvent as a blank to zero the instrument. c. Record the absorption spectrum of the this compound working solution. d. Identify the wavelength of maximum absorbance (λabs).
-
Emission Spectrum Measurement: a. Set the excitation wavelength of the fluorometer to the determined λabs. b. Set the emission monochromator to scan a wavelength range starting from ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λabs is 509 nm, scan from 520 nm to 700 nm). c. Record the emission spectrum. d. Identify the wavelength of maximum emission (λem).
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions for both the this compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength of the standard.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (ΦF,sample) using the following equation:
ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (nsample² / nstandard²)
where:
-
ΦF is the fluorescence quantum yield
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Experimental Workflow Visualization
Caption: Workflow for the characterization of this compound's photophysical properties.
Applications in Research and Drug Development
The favorable fluorescence properties of this compound have led to its widespread adoption in various research and drug development applications.
Cellular Imaging
This compound and its derivatives are extensively used as fluorescent labels for biomolecules, enabling the visualization of cellular structures and processes.[5] Its bright emission and good photostability allow for high-contrast imaging in fluorescence microscopy.[5] For instance, it can be conjugated to antibodies for immunofluorescence staining or to oligonucleotides for fluorescence in situ hybridization (FISH).
High-Throughput Screening (HTS)
In drug discovery, HTS is employed to rapidly screen large compound libraries for potential drug candidates.[6] Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and amenability to automation.[7] this compound can be used to develop probes for enzyme activity assays, where a change in fluorescence intensity signals the inhibition or activation of a target enzyme by a test compound.[8]
Signaling Pathway Interrogation in Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. horiba.com [horiba.com]
- 3. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 4. Unraveling cellular complexity with Transient Adapters in highly multiplexed super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Tetrachlorofluorescein in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetrachlorofluorescein, a widely used fluorescent dye. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, estimations based on similar compounds, and a detailed experimental protocol for researchers to determine exact solubility in their solvents of choice.
Introduction to this compound and its Solubility
This compound (C₂₀H₈Cl₄O₅, Molar Mass: 470.09 g/mol ) is a halogenated derivative of fluorescein (B123965), commonly utilized as a fluorescent probe and dye in various biological and chemical applications.[1] Its solubility is a critical factor for its effective use in experimental assays, influencing stock solution preparation, buffer compatibility, and performance in cellular and molecular imaging.
Like its parent compound, fluorescein, this compound is generally characterized by poor solubility in neutral aqueous solutions. Its solubility is significantly influenced by pH, with increased solubility in alkaline conditions due to the deprotonation of its phenolic hydroxyl groups.[2][3] While qualitatively described as soluble in several organic solvents, precise quantitative data is scarce.
Quantitative and Qualitative Solubility Data
It is imperative for researchers to experimentally verify the solubility for their specific application and solvent purity.
| Solvent | Chemical Class | Estimated Solubility of this compound | Qualitative Observations & Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | ~10 mg/mL | DMSO is a powerful solvent for many dyes and is a common choice for preparing concentrated stock solutions.[4][5][6] |
| Dimethylformamide (DMF) | Aprotic Polar | ~10 mg/mL | Similar to DMSO, DMF is an effective solvent for fluorescein derivatives.[6] |
| Ethanol (EtOH) | Protic Polar | ~5 mg/mL | A related compound, 2',4',5',7'-Tetrabromo-3,4,5,6-tetrachlorofluorescein, is noted as being soluble in ethanol.[7] Fluorescein itself is soluble in hot alcohol.[2] |
| Methanol (MeOH) | Protic Polar | Slightly Soluble | Solubility is expected to be lower than in ethanol. |
| Acetone | Aprotic Polar | Slightly Soluble | Generally less effective for highly polar compounds compared to DMSO or DMF. |
| Water (neutral pH) | Protic Polar | Insoluble | Like fluorescein, this compound is poorly soluble in neutral water.[2][3] |
| Aqueous Base (e.g., 10% NaOH) | Aqueous | Soluble | The anionic form of the dye, present at high pH, is significantly more soluble in water.[3] |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
3.1. Materials
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Analytical balance
-
Small volume glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Calibrated pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Syringe filters (0.22 µm, solvent-compatible)
3.2. Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly more than what is expected to dissolve should be used.
-
Record the initial mass of the dye.
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Vigorous mixing is essential.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Prepare a standard calibration curve by measuring the absorbance of a series of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the diluted, saturated sample at the wavelength of maximum absorbance (λmax).
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate key workflows related to the use of this compound.
References
- 1. This compound | C20H8Cl4O5 | CID 80424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',4',5',7'-tetrachlorofluorescein | 2320-38-9 [m.chemicalbook.com]
- 4. thco.com.tw [thco.com.tw]
- 5. gchemglobal.com [gchemglobal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2',4',5',7'-TETRABROMO-3,4,5,6-TETRACHLOROFLUORESCEIN | 13473-26-2 [chemicalbook.com]
The Synthesis and Application of Tetrachlorofluorescein: A Technical Guide
An in-depth exploration of the historical discovery, synthesis, and application of Tetrachlorofluorescein, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a halogenated derivative of fluorescein (B123965), a synthetic organic dye first synthesized in 1871 by the German chemist Adolf von Baeyer.[1] Von Baeyer's creation of fluorescein, through the condensation of phthalic anhydride (B1165640) and resorcinol (B1680541), marked a pivotal moment in the intersection of chemistry and medicine and laid the groundwork for a new class of xanthene dyes.[2] Following this discovery, the late 19th century saw a rapid expansion in the synthesis of halogenated fluoresceins, such as eosin (B541160) (tetrabromofluorescein) and rose bengal (tetrachloro-tetraiodofluorescein), to modulate the dye's spectral properties and enhance its utility.[2] It is within this vibrant period of dye chemistry that this compound emerged. This guide provides a comprehensive overview of its historical development, detailed synthetic protocols, physicochemical properties, and applications in modern research.
Historical Development
While the initial synthesis of fluorescein is well-documented to be the work of Adolf von Baeyer in 1871, the precise first synthesis of its tetrachloro derivative is less definitively recorded.[1][2] However, historical accounts indicate that the synthesis of halogenated fluoresceins occurred shortly after the parent molecule's discovery. The work of Graebe is noted in early literature concerning the preparation of this compound from tetrachlorophthalic anhydride and resorcinol. This places its origins in the broader context of the intensive investigation into phthalein dyes that characterized German chemical research in the late 19th century.
Physicochemical Properties
The addition of four chlorine atoms to the phthalic acid moiety of the fluorescein core significantly influences its spectral and physical properties. This compound is typically a light yellow to brown powder.[3] Its fluorescence is strongly dependent on pH, a characteristic it shares with the parent fluorescein molecule.[4] Below is a summary of its key quantitative properties.
Quantitative Data Summary
| Property | Value | Solvent/Conditions |
| Molecular Formula | C₂₀H₈Cl₄O₅ | - |
| Molecular Weight | 470.09 g/mol | - |
| Melting Point | 304 °C (decomposes) | - |
| Maximum Absorption (λmax) | 509 nm | PBS |
| Molar Absorptivity (ε) | 65,500 M⁻¹cm⁻¹ | at 509 nm in PBS |
| Maximum Emission (λem) | 535 nm | PBS |
| Fluorescence Quantum Yield (ΦF) | 0.65 | PBS |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | - |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. The traditional approach involves the high-temperature fusion of reactants, while more modern methods utilize milder catalysts and solvents, offering improved yields and easier handling.
Protocol 1: High-Temperature Fusion Synthesis
This method is based on the classical approach of dye synthesis and involves the direct fusion of tetrachlorophthalic anhydride and resorcinol at a high temperature, often with a dehydrating agent or catalyst like zinc chloride.
Materials and Equipment:
-
Tetrachlorophthalic anhydride
-
Resorcinol
-
Zinc chloride (anhydrous, optional)
-
High-temperature oil bath or heating mantle
-
Round-bottom flask equipped with a condenser and thermometer
-
Stirring apparatus
-
Beakers, filtration apparatus (Büchner funnel)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
Ethanol (B145695) or methanol for recrystallization
Procedure:
-
In a round-bottom flask, thoroughly mix tetrachlorophthalic anhydride (1 equivalent) and resorcinol (2 equivalents).
-
If using a catalyst, add a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture in an oil bath or with a heating mantle to 200-210 °C with constant stirring.
-
The mixture will melt, darken, and become viscous. Maintain the temperature for 2-4 hours until the reaction is complete, which can be monitored by the cessation of water vapor evolution.
-
Allow the reaction mixture to cool to room temperature, resulting in a solid mass.
-
Carefully dissolve the crude product in a 1 M NaOH solution. The solution will exhibit a deep color and fluorescence.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with 1 M HCl while stirring. This compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove salts.
-
The crude product can be further purified by recrystallization from ethanol or methanol.
Protocol 2: Methanesulfonic Acid (MSA) Catalyzed Synthesis
This method offers a milder alternative to the high-temperature fusion, often resulting in higher yields and easier purification.[1] Methanesulfonic acid acts as both a solvent and a catalyst.[1][4]
Materials and Equipment:
-
Tetrachlorophthalic anhydride
-
Resorcinol
-
Methanesulfonic acid (MSA)
-
Round-bottom flask with a stirrer and nitrogen inlet
-
Heating mantle or oil bath
-
Ice bath
-
Beakers, filtration apparatus
-
Deionized water
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tetrachlorophthalic anhydride (1 equivalent) and resorcinol (2 equivalents) in methanesulfonic acid.
-
Heat the reaction mixture to 80-85 °C with stirring.
-
Maintain the temperature for 36-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water (approximately 7 volumes relative to the reaction mixture).
-
The this compound product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in various scientific disciplines, particularly in biological research and drug discovery. Its stable fluorescence and sensitivity to the local environment make it a versatile probe.
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a technique used to measure the binding of molecules in solution.[5][6][7] It is particularly well-suited for high-throughput screening of potential drug candidates that disrupt protein-protein or protein-ligand interactions.[8] A small, fluorescently labeled molecule (the tracer), such as a this compound derivative, will tumble rapidly in solution, leading to low fluorescence polarization. When the tracer binds to a larger molecule (e.g., a protein), its rotation slows down, resulting in a higher fluorescence polarization.[5][6][7]
A competitive FP assay can be designed to screen for inhibitors of a particular molecular interaction. In this setup, a known ligand is labeled with this compound and allowed to bind to its target protein. When a test compound that competes for the same binding site is introduced, it displaces the fluorescent tracer, causing a decrease in fluorescence polarization.
Protein Labeling
Derivatives of this compound can be chemically modified to include reactive groups that allow for covalent attachment to proteins.[3][9] This enables the tracking and quantification of proteins in various biological assays. The process typically involves the use of a derivative with a functional group, such as an isothiocyanate or a maleimide, which can react with primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups (cysteine residues) on the protein surface, respectively.[10]
Visualizations
Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Purification Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5637733A - Syntheses of fluorescein compounds with excess resorcinol as a solvent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. New fluorescent labels: 4- and 7-chlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Synthesis of chlorinated fluoresceins for labeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tetrachlorofluorescein: Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tetrachlorofluorescein, a fluorescent dye with applications in biological research and environmental monitoring. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a halogenated derivative of fluorescein (B123965). Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 6262-21-1 | [1] |
| Molecular Formula | C₂₀H₈Cl₄O₅ | [1] |
| Molecular Weight | 470.09 g/mol | [1] |
| Appearance | Pale yellow to amber to green powder | [1] |
| Melting Point | 304 °C (decomposes) | [1] |
| Solubility | No data available | |
| Storage Conditions | Store at 2 - 8 °C in a cool, dark place. | [1] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The following is a summary of potential hazards and recommended precautions.
| Hazard | Description | GHS Precautionary Statements |
| Eye Contact | May cause eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Contact | May be harmful in contact with skin. | P302 + P350: IF ON SKIN: Gently wash with soap and water. |
| Inhalation | May be harmful if inhaled. | P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Ingestion | May be harmful if swallowed. | P301 + 330: IF SWALLOWED: Rinse mouth with water. |
General Handling Advice: Avoid contact with skin, eyes, and clothing.[2] Handle in a well-ventilated area and prevent the dispersion of dust.[2] Wash hands thoroughly after handling.[2]
Experimental Protocols
General Protocol for Staining Fixed Cells
This protocol provides a general workflow for staining fixed cells with a fluorescein-based dye.
Materials:
-
Adherent cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
This compound staining solution (concentration to be optimized, e.g., 1-10 µM in PBS)
-
DAPI or Hoechst solution for nuclear counterstaining (optional)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
-
Staining:
-
Wash the permeabilized cells three times with PBS.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light. The optimal concentration and incubation time should be determined empirically.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission maxima ~495/520 nm).
-
Protocol for Labeling Live Cells for Proliferation Assays (Adapted from CFSE Protocols)
This protocol is adapted from established methods for using carboxyfluorescein succinimidyl ester (CFSE) to track cell proliferation. This compound, if it contains a suitable amine-reactive group, could potentially be used in a similar manner.
Materials:
-
Single-cell suspension of cells to be labeled
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
This compound with an amine-reactive moiety (e.g., succinimidyl ester) stock solution in anhydrous DMSO
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in PBS or HBSS.
-
-
Staining Solution Preparation:
-
Cell Labeling:
-
Add the cell suspension to an equal volume of the staining solution and mix gently.
-
Incubate for 10-20 minutes at 37°C, protected from light.[3]
-
-
Quenching and Washing:
-
Stop the labeling reaction by adding 5 volumes of cold complete culture medium containing FBS. The proteins in the serum will quench the unreacted dye.
-
Incubate for 5 minutes on ice.
-
Centrifuge the cells and wash them twice with fresh culture medium.
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in the appropriate culture medium for your experiment.
-
As cells divide, the fluorescence intensity will be halved in each daughter cell generation, which can be monitored by flow cytometry.
-
Diagrams
Experimental Workflow: Fluorescent Staining of Fixed Cells
Caption: A stepwise workflow for staining fixed cells with this compound.
Logical Relationship: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of safety controls for handling chemical hazards.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
After inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[2]
-
After skin contact: Wash the affected area gently with soap and water.[3] If skin irritation occurs, get medical attention.[2]
-
After eye contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing. If eye irritation persists, seek medical advice.[2]
-
After ingestion: Rinse the mouth with water.[3] Seek medical attention if you feel unwell.[2]
Accidental Release Measures
In the event of a spill, adhere to the following cleanup procedures:
-
Personal Precautions: Use personal protective equipment, including gloves, safety glasses, and a lab coat.[2][3] A NIOSH-approved dust mask is recommended if dust inhalation is possible.[3]
-
Containment and Cleanup: Sweep up the spilled material, taking care not to disperse dust.[2] Place the collected material into a sealed container for disposal.[2] Wipe the area with a damp cloth to finish cleaning.[3]
-
Environmental Precautions: Prevent the product from entering drains.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide to extinguish a fire.[2]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to produce poisonous fumes, including hydrogen chloride.[4]
-
Protective Equipment: Firefighters should wear personal protective equipment.[2]
Handling and Storage
-
Handling: Work in a well-ventilated area.[2] Use a local exhaust system if dust or aerosols will be generated.[2] Avoid direct contact with the substance.[3]
-
Storage: Keep the container tightly closed and store in a cool, dark place.[2] Store away from oxidizing agents.[2] For some derivatives, freezer storage at -10 to -30°C is recommended.[3]
Disposal Considerations
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
Methodological & Application
Application Notes: Labeling Oligonucleotides with Tetrachlorofluorescein (TET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein (TET) is a fluorescent dye commonly used for labeling oligonucleotides, which are essential tools in molecular biology, diagnostics, and drug development.[1] As a tetrachloro-derivative of fluorescein, TET exhibits distinct spectral properties that make it valuable for various applications, including real-time PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).[1][2][3] This document provides a detailed protocol for the post-synthetic labeling of amino-modified oligonucleotides with TET N-hydroxysuccinimide (NHS) ester and subsequent purification.
TET has an absorbance maximum of approximately 521 nm and an emission maximum around 536 nm.[1][2] It is often paired with the dark quencher BHQ-1 in applications like TaqMan probes, Scorpion primers, and Molecular Beacons due to their excellent spectral overlap.[2][3] The covalent attachment of TET to an oligonucleotide is a stable linkage, crucial for the reliability of downstream applications.[4]
Labeling Chemistry
The most common method for post-synthetic labeling of oligonucleotides with TET involves the reaction of a TET-NHS ester with a primary amine. This requires the oligonucleotide to be synthesized with an amino-modifier at the desired location, typically the 5' or 3' end.[1][3] The NHS ester reacts with the primary amine on the oligonucleotide in a basic buffer to form a stable amide bond.
Purification
Following the labeling reaction, it is critical to purify the TET-labeled oligonucleotide to remove unreacted dye, unlabeled oligonucleotides, and other reaction byproducts.[5] High-performance liquid chromatography (HPLC) is the recommended method for purifying oligonucleotides labeled with fluorescent dyes like TET.[6] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly effective in separating the labeled product from unlabeled precursors due to the increased hydrophobicity imparted by the TET molecule.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for TET and expected yields for the labeling reaction.
Table 1: Spectral and Chemical Properties of this compound (TET)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~521-522 nm | [1][2][3] |
| Emission Maximum (λem) | ~536-538 nm | [1][2][3] |
| Extinction Coefficient at λmax | 78,000 - 86,000 M⁻¹cm⁻¹ | [2][4] |
| Molecular Weight (Phosphoramidite) | 675.24 g/mol | [1] |
| Reactive Form for Post-Synthesis Labeling | NHS Ester | [1] |
Table 2: Expected Yield of Post-Synthesis NHS Ester Conjugation
| Oligo Scale of Synthesis | Typical Yield (nmols) |
| 50 nmol | 2 |
| 200 nmol | 5 |
| 1 µmol | 16 |
| 2 µmol | 30 |
| 5 µmol | 75 |
| 10 µmol | 150 |
| 15 µmol | 225 |
| Yields can be lower for oligonucleotides longer than 50 bases.[3] |
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of Amino-Modified Oligonucleotides with TET-NHS Ester
This protocol describes the conjugation of a TET-NHS ester to an oligonucleotide containing a primary amine.
Materials:
-
Amino-modified oligonucleotide, lyophilized
-
TET-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.[7]
-
Prepare the TET-NHS Ester Solution: Immediately before use, prepare a fresh solution of TET-NHS ester in anhydrous DMSO. The concentration should be calculated to allow for a 10-20 fold molar excess of the dye to be added to the oligonucleotide solution.[7]
-
Conjugation Reaction:
-
Add the calculated volume of the TET-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light by covering the tube with aluminum foil.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quencher such as hydroxylamine (B1172632) or Tris buffer, or by proceeding directly to purification.
Protocol 2: Purification of TET-Labeled Oligonucleotides by HPLC
This protocol outlines the purification of the TET-labeled oligonucleotide from the reaction mixture using ion-pair reversed-phase HPLC.
Materials:
-
Crude TET-labeled oligonucleotide reaction mixture
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Procedure:
-
Prepare the Crude Sample: Dilute the crude labeling reaction mixture with Mobile Phase A or nuclease-free water to a suitable volume for injection.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and ~521 nm (for the TET dye).[1]
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the sample using a linear gradient of increasing acetonitrile (Mobile Phase B) concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 260 nm and 521 nm. This dual absorbance confirms the presence of the TET-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free TET dye will have a different retention time.
-
Desalting and Sample Recovery:
-
Pool the collected fractions containing the purified product.
-
Evaporate the acetonitrile from the pooled fractions using a vacuum concentrator.
-
Desalt the remaining aqueous solution using a desalting column or by ethanol (B145695) precipitation.
-
Lyophilize the desalted product to obtain a dry pellet of the purified TET-labeled oligonucleotide.
-
Protocol 3: Quality Control of TET-Labeled Oligonucleotides
1. Spectrophotometric Analysis:
-
Purpose: To determine the concentration and labeling efficiency.[1]
-
Procedure:
-
Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or a suitable buffer.
-
Measure the absorbance at 260 nm (A260) and ~521 nm (A521).
-
Calculate the oligonucleotide concentration using the Beer-Lambert law (A = εcl) and the extinction coefficient of the oligonucleotide at 260 nm.
-
Calculate the dye concentration using the extinction coefficient of TET at 521 nm (approx. 86,000 M⁻¹cm⁻¹).[2]
-
The labeling efficiency can be estimated by the ratio of the dye concentration to the oligonucleotide concentration.
-
2. Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the labeled oligonucleotide.[1]
-
Procedure: Analyze the purified product using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to verify that the observed molecular weight matches the expected molecular weight of the TET-labeled oligonucleotide.
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with TET.
References
Application Notes and Protocols for Using Tetrachlorofluorescein as a pH Indicator in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of tetrachlorofluorescein (TET) as a fluorescent indicator for measuring intracellular pH (pHi) in live cells. While TET is a known fluorescent dye, its application for live-cell pHi imaging is an emerging area. The following protocols are based on established methodologies for similar fluorescein-based pH indicators and are intended to serve as a starting point for experimental design.
Introduction
This compound is a halogenated derivative of fluorescein (B123965). The addition of chlorine atoms to the fluorescein core alters its spectral properties and can shift its acid dissociation constant (pKa), making it a potentially valuable tool for intracellular pH measurements. The fluorescence intensity of TET is pH-dependent, generally exhibiting increased fluorescence in more alkaline environments. This property allows for the ratiometric or intensity-based quantification of pHi in various cellular compartments.
Properties of this compound
Understanding the physicochemical and spectral properties of this compound is crucial for its effective use as a pH indicator.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2',4',5',7'-Tetrachlorofluorescein | N/A |
| Molecular Formula | C₂₀H₈Cl₄O₅ | N/A |
| Molecular Weight | 470.09 g/mol | N/A |
| Predicted pKa | ~7.07 | [1] |
| Excitation Maximum (λex) | ~521 nm | N/A |
| Emission Maximum (λem) | ~538-542 nm | N/A |
| Quantum Yield | 0.65 (in PBS) | [2] |
| Appearance | Yellow to orange powder | N/A |
Note: The spectral properties can vary slightly depending on the solvent and conjugation state.
Principle of Intracellular pH Measurement
The fluorescence of this compound is quenched at acidic pH and enhanced at alkaline pH. This is due to the protonation and deprotonation of the hydroxyl and carboxyl groups on the xanthene ring, which alters the electronic structure of the molecule. By measuring the fluorescence intensity of TET within a cell, it is possible to infer the intracellular pH. For more accurate measurements, a calibration curve is generated to correlate fluorescence intensity with known pH values.
Experimental Protocols
Preparation of this compound for Cell Loading
To facilitate entry into live cells, the polar carboxyl groups of this compound must be masked. This is typically achieved by creating a non-polar, cell-permeant acetoxymethyl (AM) ester derivative. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent indicator in its active, membrane-impermeant form.
Protocol 4.1.1: Synthesis of this compound Diacetate, Acetoxymethyl Ester (TET-DA AM Ester) (Hypothetical)
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., N,N-dimethylformamide).
-
Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to deprotonate the hydroxyl and carboxyl groups.
-
React with bromomethyl acetate (B1210297) in the dark, under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purify the resulting product by column chromatography on silica (B1680970) gel.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Loading Live Cells with this compound-AM Ester
This protocol describes the general procedure for loading adherent cells with a cell-permeant form of this compound. Optimization of dye concentration and incubation time is recommended for each cell type.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound-AM ester stock solution (1-10 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Protocol 4.2.1: Cell Loading
-
Prepare a loading buffer: Dilute the TET-AM ester stock solution in HBSS to a final concentration of 1-10 µM. To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Aspirate the loading buffer and wash the cells twice with pre-warmed HBSS to remove any extracellular dye.
-
Add fresh, pre-warmed culture medium or HBSS to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
The cells are now ready for imaging.
In Situ Calibration of Intracellular this compound
To obtain quantitative pHi measurements, it is essential to calibrate the fluorescence signal of the intracellular dye. This is achieved by equilibrating the intracellular and extracellular pH using an ionophore, such as nigericin (B1684572), in a high-potassium buffer.
Materials:
-
TET-loaded cells
-
High K⁺ calibration buffers (pH values ranging from 5.5 to 8.0)
-
Nigericin stock solution (10 mM in ethanol)
Protocol 4.3.1: Calibration Curve Generation
-
Prepare a series of high K⁺ calibration buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A typical buffer composition is: 140 mM KCl, 1 mM MgCl₂, 2 mM EGTA, 20 mM HEPES (for pH > 7.0) or MES (for pH < 7.0). Adjust the pH of each buffer carefully.
-
Replace the medium of the TET-loaded cells with the first high K⁺ calibration buffer (e.g., pH 7.0).
-
Add nigericin to a final concentration of 10 µM.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for TET (Excitation: ~520 nm, Emission: ~540 nm).
-
Repeat steps 2-5 for each of the calibration buffers, proceeding from one pH to the next.
-
Measure the mean fluorescence intensity of individual cells or regions of interest for each pH point.
-
Plot the fluorescence intensity as a function of pH to generate the calibration curve.
Table 2: Hypothetical Intracellular pH Calibration Data for this compound
| pH | Normalized Fluorescence Intensity (Arbitrary Units) |
| 5.5 | 0.15 |
| 6.0 | 0.28 |
| 6.5 | 0.50 |
| 7.0 | 0.85 |
| 7.5 | 0.98 |
| 8.0 | 1.00 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Image Acquisition and Analysis
-
Image the TET-loaded cells using a fluorescence microscope with settings optimized for the dye.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.
-
Acquire images of the cells under experimental conditions.
-
Measure the mean fluorescence intensity of the cells.
-
Convert the measured fluorescence intensity to pHi using the experimentally determined calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular pH measurement using this compound.
pH-Dependent Fluorescence Mechanism
Caption: Simplified mechanism of pH-dependent fluorescence of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye loading- Low intracellular pH- Photobleaching | - Increase dye concentration or incubation time- Verify cell health and buffer pH- Reduce excitation intensity and exposure time |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye leakage from cells | - Ensure thorough washing after loading- Use a lower loading concentration or a dye with better retention properties |
| Cell death or morphological changes | - Dye toxicity- Phototoxicity | - Decrease dye concentration and incubation time- Minimize light exposure |
| Inaccurate pHi values | - Incorrect calibration | - Ensure complete pH equilibration during calibration- Prepare fresh calibration buffers and verify their pH |
Conclusion
This compound holds promise as a fluorescent indicator for intracellular pH measurements in live cells due to its suitable pKa and spectral properties. The protocols provided herein offer a framework for its application. Researchers are encouraged to optimize these protocols for their specific cell types and experimental systems to achieve reliable and quantitative data. Further characterization of the photostability and potential cytotoxicity of TET in various cell lines will be beneficial for its broader adoption in live-cell imaging applications.
References
Application Notes and Protocols for Tetrachlorofluorescein (TCF) Conjugation to Primary Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct conjugation of fluorophores to primary antibodies offers a streamlined approach for immunofluorescence (IF) by eliminating the need for a secondary antibody incubation step. This method reduces background signal and simplifies multiplexing experiments. Tetrachlorofluorescein (TCF) is a fluorescein (B123965) derivative that serves as a robust green fluorescent dye. This document provides detailed protocols for the conjugation of TCF to primary antibodies and their subsequent use in immunofluorescence applications.
TCF is typically activated with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond. The resulting TCF-conjugated antibody can be used to directly visualize the target antigen in fixed and permeabilized cells or tissues.
Data Presentation
The following table summarizes the key quantitative data for this compound, which is essential for successful antibody conjugation and immunofluorescence experiments.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 521 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) at 509 nm in PBS | 65,500 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) in PBS | 0.65 | [2] |
| Molecular Weight | 470.10 g/mol | [1] |
| Recommended Optimal Degree of Labeling (DOL) | 2 - 10 | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound-SE to a Primary Antibody
This protocol describes the covalent labeling of a primary antibody with a this compound Succinimidyl Ester (TCF-SE).
Materials:
-
Primary antibody (free of amine-containing stabilizers like BSA or gelatin)
-
This compound Succinimidyl Ester (TCF-SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
The antibody should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris, glycine).[2] If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[2]
-
Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. This alkaline pH is crucial for the efficient reaction of the succinimidyl ester with primary amines.[3][4][5]
-
-
TCF-SE Stock Solution Preparation:
-
Allow the vial of TCF-SE to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of TCF-SE by dissolving it in anhydrous DMSO.[3][4] For example, for 1 µmol of TCF-SE, add 100 µL of DMSO. Vortex to ensure complete dissolution.[4] This solution should be prepared fresh for each conjugation reaction as succinimidyl esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Calculate the required volume of the TCF-SE stock solution. A molar excess of dye to antibody is required. The optimal ratio can vary, but a starting point of a 10-fold molar excess of dye is recommended.
-
Slowly add the calculated volume of the TCF-SE stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugated Antibody:
-
Separate the TCF-conjugated antibody from the unreacted dye. This can be achieved using either gel filtration chromatography or dialysis.[2]
-
Gel Filtration:
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette or tubing (10-14 kDa MWCO).
-
Dialyze against a large volume of PBS, pH 7.2-7.4, at 4°C with several buffer changes over 24-48 hours.
-
-
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[2]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TCF (approximately 521 nm, A_max).[1][2]
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Correction Factor (CF) for TCF absorbance at 280 nm: This value is dye-specific. If not provided by the manufacturer, it can be estimated. For fluorescein derivatives, it is often around 0.3.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody * path length) (ε_antibody for IgG is typically ~210,000 M⁻¹cm⁻¹)
-
Dye Concentration (M) = A_max / (ε_dye * path length) (ε_TCF at 509 nm is 65,500 M⁻¹cm⁻¹)
-
DOL = Dye Concentration / Antibody Concentration
-
-
An optimal DOL is typically between 2 and 10.[2]
-
-
Storage:
-
Store the TCF-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the downstream application) and sodium azide, and store at -20°C or -80°C.
-
Protocol 2: Immunofluorescence Staining with TCF-Conjugated Primary Antibody
This protocol outlines the steps for direct immunofluorescence staining of cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
TCF-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the TCF-conjugated primary antibody to its optimal concentration in the blocking buffer. The optimal dilution should be determined empirically.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for TCF (Excitation: ~521 nm, Emission: ~542 nm) and the counterstain.
-
Mandatory Visualizations
Caption: Workflow for conjugating this compound to a primary antibody.
Caption: Workflow for direct immunofluorescence using a TCF-conjugated primary antibody.
References
Application of Tetrachlorofluorescein (TET) in Real-time PCR (qPCR) Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein (TET) is a chlorinated derivative of the fluorescein (B123965) dye, widely utilized as a reporter fluorophore in real-time quantitative polymerase chain reaction (qPCR) probes. Its distinct spectral properties make it a valuable tool for various qPCR applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and pathogen detection. Notably, TET is frequently employed in multiplex assays, where the simultaneous detection of multiple targets in a single reaction is required. These application notes provide a comprehensive overview of the use of TET-labeled probes in qPCR, including detailed protocols and performance data.
TET-labeled probes are compatible with various qPCR probe formats, including hydrolysis probes (e.g., TaqMan® probes), Scorpion® primers, and Molecular Beacons. In the context of hydrolysis probes, the TET fluorophore is covalently attached to the 5' end of an oligonucleotide that is complementary to the target sequence. A quencher molecule is attached to the 3' end. During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the TET reporter from the quencher and resulting in a detectable fluorescent signal. The intensity of this signal is directly proportional to the amount of PCR product amplified.
Spectral Properties and Quencher Compatibility
TET exhibits an absorbance maximum at approximately 521 nm and an emission maximum at around 536 nm.[1] This positions its fluorescence in the green-yellow region of the visible spectrum. For effective quenching and a high signal-to-noise ratio, the quencher's absorption spectrum should maximally overlap with the fluorophore's emission spectrum.
Black Hole Quencher® 1 (BHQ®-1) is a commonly used and highly effective dark quencher for TET-labeled probes due to their excellent spectral overlap.[1] Another suitable quencher is TAMRA (6-Carboxytetramethylrhodamine), although as a fluorescent quencher, it may have a higher background signal compared to dark quenchers.
Data Presentation: Performance Characteristics of TET-labeled Probes
The performance of a qPCR assay is determined by its sensitivity, specificity, efficiency, and reproducibility. While specific performance metrics are assay-dependent, the following tables provide a summary of typical quantitative data for qPCR assays, including those that can be achieved with TET-labeled probes.
| Parameter | Typical Value | Description |
| PCR Efficiency | 90-110% | The rate of amplicon doubling in the exponential phase of PCR. An efficiency of 100% represents a perfect doubling of product with each cycle. |
| Linearity (R²) | >0.98 | The coefficient of determination for the standard curve, indicating the linearity of the relationship between the Cq value and the log of the initial template concentration. |
| Signal-to-Noise Ratio | High | TET has been reported to produce a greater fluorescence signal than other common dyes like VIC, contributing to a favorable signal-to-noise ratio.[2] |
| Limit of Detection (LOD) | 1-100 copies/reaction | The lowest concentration of a target that can be reliably detected with a certain level of confidence. This is highly dependent on the specific assay and sample type. For bacterial pathogen detection, LODs can range from as low as 8 CFU to 10,520 CFU in a 100 µL sample.[3] |
| Limit of Quantification (LOQ) | 10-200 copies/reaction | The lowest concentration of a target that can be quantified with acceptable precision and accuracy. |
Table 1: General Performance Characteristics of qPCR Assays Applicable to TET-labeled Probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher |
| TET | ~521 | ~536 | BHQ®-1, TAMRA |
| FAM | ~495 | ~520 | BHQ®-1 |
| HEX | ~535 | ~556 | BHQ®-1 |
| VIC | ~538 | ~554 | BHQ®-1 |
Table 2: Spectral Properties of TET and Other Common Fluorophores for Multiplex qPCR.
Experimental Protocols
The following protocols provide a general framework for using TET-labeled probes in singleplex and multiplex qPCR assays. Optimization of primer and probe concentrations, as well as cycling conditions, is essential for achieving optimal performance.
Protocol 1: Singleplex qPCR using a TET-labeled Hydrolysis Probe
This protocol is designed for the detection and quantification of a single target using a TET-labeled probe.
1. Reaction Setup:
-
Prepare a master mix for the required number of reactions, including controls. It is recommended to prepare at least 10% excess volume to account for pipetting errors.
-
Assemble the reaction on ice.
| Component | 20 µL Reaction | Final Concentration |
| 2x qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| TET-labeled Probe (10 µM) | 0.4 µL | 200 nM |
| Template DNA/cDNA | 1-5 µL | Variable |
| Nuclease-free Water | Up to 20 µL | - |
Table 3: Reaction setup for singleplex qPCR with a TET-labeled probe.
2. Thermal Cycling Conditions:
-
These conditions are a starting point and may require optimization for your specific primers, probe, and target.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
Table 4: Thermal cycling protocol for singleplex qPCR.
Protocol 2: Multiplex qPCR Assay Design and Validation with a TET-labeled Probe
This protocol outlines the steps for developing and validating a multiplex qPCR assay that includes a TET-labeled probe for one of the targets.
1. Assay Design Considerations:
-
Fluorophore Selection: Choose fluorophores with minimal spectral overlap. A common combination is FAM, TET, and HEX.
-
Primer and Probe Design:
-
Design primers with similar melting temperatures (Tm), ideally between 58-62°C.
-
The Tm of the probes should be 5-10°C higher than the primers.
-
Amplicons should be short, typically between 70-150 base pairs.
-
Use bioinformatics tools to check for potential primer-dimers and off-target binding.
-
-
Target Abundance: For targets with significantly different expression levels, consider optimizing primer concentrations to balance the amplification efficiencies.
2. Validation of Individual Assays (Singleplex):
-
Before multiplexing, validate each primer/probe set in a singleplex reaction to determine its efficiency and sensitivity.
3. Multiplex Reaction Setup:
| Component | 20 µL Reaction | Final Concentration |
| 2x Multiplex qPCR Master Mix | 10 µL | 1x |
| Primer/Probe Mix (Target 1 - e.g., FAM) | Variable | Optimized |
| Primer/Probe Mix (Target 2 - TET) | Variable | Optimized |
| Primer/Probe Mix (Target 3 - e.g., HEX) | Variable | Optimized |
| Template DNA/cDNA | 1-5 µL | Variable |
| Nuclease-free Water | Up to 20 µL | - |
Table 5: Reaction setup for multiplex qPCR.
4. Multiplex Validation:
-
Run the multiplex assay with a dilution series of the template DNA to assess the performance of each individual assay within the multiplex context.
-
Compare the Cq values obtained in the multiplex reaction to those from the singleplex reactions. A ΔCq of less than 1 is generally considered acceptable.
-
Analyze for any evidence of crosstalk between the channels.
Mandatory Visualizations
Signaling Pathway: Analysis of Gene Expression in a Cellular Signaling Pathway
The diagram below illustrates a simplified signaling pathway that can be analyzed using qPCR with TET-labeled probes to quantify the expression of downstream target genes.
References
Application Notes and Protocols for Flow Cytometry using Tetrachlorofluorescein (TCF)-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrachlorofluorescein (TCF) in Flow Cytometry
This compound (TCF) is a halogenated derivative of fluorescein (B123965), a widely used fluorescent dye in biological research. The addition of chlorine atoms to the fluorescein core results in a shift of its excitation and emission spectra, offering an alternative to traditional fluorescein isothiocyanate (FITC) in multicolor flow cytometry panels. TCF can be conjugated to antibodies and other proteins through its reactive forms, such as succinimidyl esters (SE), which form stable covalent bonds with primary amines on the target protein.
The primary application of TCF-labeled antibodies in a research and drug development setting is for immunophenotyping, a technique used to identify and quantify different cell populations in a heterogeneous sample based on the expression of specific cell surface or intracellular markers. This is crucial for monitoring immune responses, identifying biomarkers, and assessing the effects of therapeutic agents on various cell types.
Key Properties of this compound (TCF):
| Property | Value | Citation |
| Excitation Maximum | ~521 nm | [1](2) |
| Emission Maximum | ~536-542 nm | [1](2) |
| Common Laser Line | Blue (488 nm) or Yellow-Green (561 nm) | |
| Brightness | Moderate | |
| Photostability | Good |
Note: While specific data on the use of TCF-labeled antibodies in published flow cytometry experiments is limited, these application notes and protocols are based on the known spectral properties of TCF and established principles of flow cytometry. The provided data and diagrams are illustrative examples.
Application: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This section outlines the use of a TCF-labeled antibody in a multicolor flow cytometry panel to identify and quantify major lymphocyte subsets in human PBMCs.
Hypothetical Multicolor Panel Design
For this example, we will design a 6-color panel to identify Helper T cells (CD3+CD4+), Cytotoxic T cells (CD3+CD8+), B cells (CD19+), and NK cells (CD3-CD56+).
| Marker | Fluorochrome | Laser Line | Purpose |
| CD3 | APC | Red (633 nm) | T-cell lineage marker |
| CD4 | TCF | Blue (488 nm) | Helper T-cell marker |
| CD8 | PerCP-Cy5.5 | Blue (488 nm) | Cytotoxic T-cell marker |
| CD19 | PE-Cy7 | Yellow-Green (561 nm) | B-cell marker |
| CD56 | PE | Yellow-Green (561 nm) | NK-cell marker |
| Viability Dye | Fixable Viability Dye eFluor™ 780 | Red (633 nm) | Dead cell exclusion |
Expected Results (Illustrative Data)
The following table represents hypothetical data obtained from the analysis of a healthy human PBMC sample using the panel described above.
| Cell Population | Percentage of Live, Singlet Lymphocytes (%) |
| T cells (CD3+) | 70.5 |
| - Helper T cells (CD3+CD4+) | 45.2 |
| - Cytotoxic T cells (CD3+CD8+) | 24.8 |
| B cells (CD19+) | 10.2 |
| NK cells (CD3-CD56+) | 12.3 |
| Other | 7.0 |
Experimental Protocols
Protocol 1: Conjugation of TCF-SE to a Monoclonal Antibody
This protocol describes the general procedure for labeling a purified monoclonal antibody with a this compound Succinimidyl Ester (TCF-SE).
Materials:
-
Purified monoclonal antibody (e.g., anti-human CD4) in an amine-free buffer (e.g., PBS).
-
This compound Succinimidyl Ester (TCF-SE).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Sodium azide (B81097) (optional, for storage).
Procedure:
-
Prepare the Antibody:
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.
-
-
Prepare the TCF-SE Solution:
-
Immediately before use, dissolve the TCF-SE in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a calculated amount of the TCF-SE solution to the antibody solution while gently vortexing. A molar ratio of 10-20 moles of dye per mole of antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the TCF-labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored peak to elute).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~521 nm (for TCF).
-
Store the conjugated antibody at 4°C, protected from light. Add sodium azide to a final concentration of 0.02% for long-term storage.
-
Protocol 2: Cell Surface Staining of PBMCs with TCF-Labeled Antibodies
This protocol provides a step-by-step guide for staining human PBMCs for flow cytometric analysis.
Materials:
-
Isolated human PBMCs in a single-cell suspension.
-
FACS Buffer (PBS with 2% FBS and 0.02% sodium azide).
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
TCF-labeled anti-CD4 antibody and other fluorochrome-conjugated antibodies from the panel.
-
Fixable viability dye.
-
1% Paraformaldehyde (PFA) in PBS (for fixation, optional).
Procedure:
-
Cell Preparation:
-
Wash the PBMCs with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and count the cells. Adjust the concentration to 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
-
Viability Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of PBS containing the fixable viability dye at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the Fc receptor blocking solution.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the antibody cocktail (including the TCF-labeled anti-CD4) to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 200 µL of 1% PFA.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash once with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for all the fluorochromes in the panel. Ensure proper compensation is set up using single-stained controls for each fluorochrome, including the TCF-labeled antibody.
-
Visualizations
Caption: General workflow for immunophenotyping of PBMCs using TCF-labeled antibodies.
Caption: Hierarchical gating strategy for identifying lymphocyte subsets.
References
Application Notes and Protocols for Histological Staining with Tetrachlorofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein is a versatile fluorescent dye with applications in various scientific fields, including histology and pathology.[1] Its stable and vivid fluorescence makes it a valuable tool for visualizing cellular structures and processes in tissue samples.[1] While specific, detailed protocols for the histological application of this compound are not widely published, this document provides a comprehensive guide based on established principles of fluorescent microscopy and histology. The following protocols and application notes are intended to serve as a starting point for researchers to develop and optimize staining procedures for their specific needs.
Principle of Staining
This compound, a halogenated derivative of fluorescein (B123965), functions as a fluorescent stain that can be used to label cellular components. The underlying mechanism of staining in a histological context is likely based on the dye's physicochemical properties, allowing it to accumulate in or bind to specific structures within fixed tissues. The precise targets of this compound in tissue are not well-documented in readily available literature and may need to be determined empirically for each application. It can be utilized as a primary stain or as a counterstain in immunohistochemistry (IHC).[2][3]
Application Areas
Based on its properties as a fluorescent dye, this compound can potentially be used in a variety of histological applications, including:
-
General Histomorphology: Visualization of overall tissue architecture and cellular arrangement.
-
Counterstaining in Immunohistochemistry (IHC): Providing contrast to highlight the location of specific antigens labeled with other fluorophores.[2][4][5]
-
pH Indication in Cellular Microenvironments: Leveraging its pH-sensitive fluorescence to study localized pH changes within tissues.[1]
Data Presentation: Hypothetical Quantitative Analysis
Table 1: Quantification of Cellular Proliferation using this compound Intensity
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Control | 150.2 | 15.8 | - |
| Drug A | 275.5 | 25.1 | < 0.05 |
| Drug B | 160.1 | 18.3 | > 0.05 |
Table 2: pH Measurement in Tumor Microenvironment using this compound
| Tissue Region | Mean Fluorescence Intensity Ratio (520nm / 490nm) | Calculated pH | Standard Deviation |
| Tumor Core | 0.85 | 6.8 | 0.15 |
| Tumor Periphery | 1.10 | 7.1 | 0.12 |
| Normal Adjacent Tissue | 1.35 | 7.4 | 0.08 |
Experimental Protocols
The following are generalized protocols for fluorescent staining of histological sections that can be adapted for use with this compound. It is crucial to optimize parameters such as dye concentration, incubation time, and washing steps for each specific tissue type and application.
Protocol 1: General Fluorescent Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the basic steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
This compound staining solution (e.g., 1-10 µM in PBS)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 70% ethanol (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval (if required for counterstaining in IHC):
-
Heat slides in antigen retrieval buffer (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Staining:
-
Incubate slides with this compound staining solution for 30-60 minutes at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Rinse slides with PBS (3 changes, 5 minutes each) to remove unbound dye.
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium with an antifade reagent.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~490/520 nm).
-
Protocol 2: this compound as a Counterstain in Immunohistochemistry (Frozen Sections)
This protocol describes the use of this compound as a nuclear or cytoplasmic counterstain following primary and secondary antibody incubation for immunofluorescence on frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
This compound staining solution (e.g., 1-5 µM in PBS)
-
PBS
-
Mounting medium with antifade reagent
Procedure:
-
Fixation:
-
Fix frozen sections with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Counterstaining:
-
Incubate with this compound staining solution for 10-20 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Mounting and Imaging:
-
Mount coverslips and image as described in Protocol 1.
-
Mandatory Visualization
Experimental Workflow for Fluorescent Histological Staining
Caption: General workflow for fluorescent histological staining.
Logical Relationship for Optimizing a Staining Protocol
References
Application Notes and Protocols for Measuring Intracellular pH with Tetrachlorofluorescein using Microinjection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Consequently, the accurate measurement of pHi is essential for understanding cellular physiology and the mechanism of action of various drugs. Fluorescent probes offer a sensitive and spatially resolved method for monitoring pHi in living cells.[1][2] Tetrachlorofluorescein is a halogenated derivative of fluorescein (B123965) that can be used as a pH indicator. Its fluorescence properties are pH-dependent, allowing for the ratiometric measurement of pHi. Microinjection is a technique that allows the direct delivery of such probes into the cytoplasm of single cells, which is particularly useful for cells that do not readily take up dyes via incubation or for studies requiring precise control over the intracellular probe concentration.
This document provides detailed application notes and protocols for the measurement of intracellular pH using this compound delivered by microinjection.
Principle of Measurement
The fluorescence intensity of this compound is sensitive to the surrounding pH. By exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence intensities, a ratiometric measurement of pH can be obtained. This ratiometric approach minimizes errors arising from variations in dye concentration, photobleaching, and cell path length. The relationship between the fluorescence ratio and pHi is established through an in situ calibration procedure.
Quantitative Data
The following table summarizes the key quantitative properties of 2',4',5',7'-tetrachlorofluorescein (B1197380) relevant for intracellular pH measurements.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₈Cl₄O₅ | [3] |
| Molecular Weight | 470.09 g/mol | [3] |
| Predicted pKa | 7.07 ± 0.20 | [3] |
| Absorption Wavelength (PBS) | ~509 nm | [4] |
| Emission Wavelength | ~520 - 540 nm (pH-dependent) | Based on fluorescein properties |
| Recommended Microinjection Concentration | 1-10 mM in injection buffer | General recommendation |
| Recommended Intracellular Concentration | 10-100 µM | General recommendation |
Experimental Protocols
Preparation of this compound for Microinjection
This protocol describes the preparation of a stock solution of this compound suitable for microinjection.
Materials:
-
2',4',5',7'-tetrachlorofluorescein (salt form, e.g., potassium or sodium salt)
-
Microinjection Buffer (10 mM Tris, 0.15 mM EDTA, pH 7.4)[5]
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
0.2 µm syringe filter
Procedure:
-
Prepare the Microinjection Buffer by dissolving Tris and EDTA in ultrapure water, adjusting the pH to 7.4, and filter-sterilizing the solution.[5][6]
-
Accurately weigh a small amount of 2',4',5',7'-tetrachlorofluorescein powder.
-
Dissolve the powder in the Microinjection Buffer to a final concentration of 10 mM. Gentle vortexing or sonication may be required to fully dissolve the dye.
-
Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet any insoluble particles.[7]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to ensure the solution is free of particles that could clog the microinjection needle.[6][8]
-
Aliquot the filtered stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
Microinjection of this compound
This protocol outlines the general steps for microinjecting the prepared this compound solution into cultured cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Prepared this compound stock solution (1-10 mM)
-
Micromanipulator and microinjector system
-
Glass capillaries for pulling micropipettes
-
Pipette puller
Procedure:
-
Pull glass capillaries into micropipettes with a fine tip using a pipette puller. The tip diameter should be optimized for the cell type being used.
-
Back-load a micropipette with 1-2 µL of the filtered this compound stock solution.[7]
-
Mount the loaded micropipette onto the microinjector.
-
Place the dish with cultured cells on the stage of an inverted microscope.
-
Under microscopic guidance, bring the micropipette tip into close proximity to the target cell.
-
Gently penetrate the cell membrane with the micropipette tip.
-
Apply a brief, controlled pressure pulse using the microinjector to deliver a small volume of the dye solution into the cytoplasm. The injected volume should be a small fraction of the total cell volume (typically 1-5%).
-
Carefully withdraw the micropipette from the cell.
-
Allow the injected cells to recover for at least 30 minutes before proceeding with fluorescence measurements to allow for uniform distribution of the dye within the cytoplasm.
In Situ Calibration of Intracellular this compound
This protocol describes the in situ calibration of the fluorescence signal to determine the relationship between the fluorescence ratio and intracellular pH. This is a critical step for accurate pHi measurements. The high K+/nigericin (B1684572) method is commonly used to equilibrate the intracellular and extracellular pH.
Materials:
-
Cells microinjected with this compound
-
High K⁺ Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Composition: 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES. Adjust pH with NaOH/HCl.
-
-
Nigericin (10 µM stock solution in ethanol)
Procedure:
-
After allowing for recovery post-microinjection, replace the culture medium with the first High K⁺ Calibration Buffer (e.g., pH 7.0).
-
Add nigericin to the buffer to a final concentration of 10 µM. Nigericin is a K⁺/H⁺ ionophore that will equilibrate the intracellular and extracellular pH in the presence of high extracellular K⁺.
-
Incubate the cells for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images of the cells at two excitation wavelengths (e.g., a pH-sensitive wavelength and an isosbestic or near-isosbestic wavelength for this compound, which would need to be empirically determined but for fluorescein derivatives is often around 440 nm and 490 nm).
-
Calculate the ratio of the fluorescence intensities (e.g., F₄₉₀/F₄₄₀) for each cell.
-
Repeat steps 1-5 for each of the High K⁺ Calibration Buffers with different pH values.
-
Plot the measured fluorescence ratios against the corresponding buffer pH values to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the dye in situ.
Measurement of Intracellular pH
Procedure:
-
For experimental cells microinjected with this compound, acquire fluorescence images at the same two excitation wavelengths used for the calibration.
-
Calculate the fluorescence ratio for each cell of interest.
-
Use the generated calibration curve to convert the measured fluorescence ratio into an intracellular pH value.
Visualizations
Caption: Experimental workflow for pHi measurement.
Caption: Principle of ratiometric pH measurement.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4',5',7'-tetrachlorofluorescein | 2320-38-9 [m.chemicalbook.com]
- 4. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 5. Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of DNA for Pronuclear Microinjection | [uwtransgenics.org]
- 7. sdbonline.org [sdbonline.org]
- 8. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Application Notes and Protocols for the Preparation and Use of Tetrachlorofluorescein (TET) Phosphoramidite in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein (TET) is a chlorinated derivative of the fluorescent dye fluorescein, widely utilized for labeling oligonucleotides. TET-labeled oligonucleotides serve as crucial tools in various molecular biology applications, including real-time PCR, genotyping, DNA sequencing, and diagnostics. The phosphoramidite (B1245037) form of TET is the key reagent for its incorporation into synthetic oligonucleotides during automated solid-phase DNA synthesis. These application notes provide detailed protocols for the synthesis of TET phosphoramidite, its incorporation into DNA, and the subsequent purification and characterization of the labeled oligonucleotides.
TET exhibits an absorbance maximum at approximately 521 nm and an emission maximum at around 536 nm. This makes it compatible with multicolor detection systems used in modern DNA analyzers. The dye is typically introduced at the 5'-terminus of an oligonucleotide.
Synthesis of 5'-Tetrachlorofluorescein-CE Phosphoramidite
The synthesis of 5'-Tetrachlorofluorescein-CE (TET) phosphoramidite involves a multi-step process that begins with the functionalization of 6-carboxythis compound to introduce a linker arm with a primary hydroxyl group, which is then phosphitylated.
Generalized Synthesis Pathway
The following diagram outlines the general synthetic route for preparing TET phosphoramidite.
Caption: Generalized synthesis of TET phosphoramidite.
Experimental Protocol: Synthesis of 5'-Tetrachlorofluorescein-CE Phosphoramidite
This protocol is a generalized procedure based on standard methods for synthesizing dye phosphoramidites.
Step 1: Activation of 6-Carboxythis compound and Linker Attachment
-
Activation: Dissolve 6-carboxythis compound in a suitable anhydrous solvent (e.g., DMF). Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester. Stir the reaction at room temperature until completion.
-
Coupling: In a separate flask, dissolve an amino-linker containing a protected hydroxyl group (e.g., 6-amino-1-hexanol (B32743) with a temporary protecting group on the hydroxyl) in an appropriate solvent.
-
Add the activated this compound solution to the amino-linker solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the this compound-linker adduct by silica (B1680970) gel column chromatography.
-
Deprotect the hydroxyl group on the linker to yield the free alcohol.
Step 2: Phosphitylation of the this compound-Linker Adduct
-
Dissolve the dried this compound-linker adduct in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC or ³¹P NMR.
-
Once the reaction is complete, quench it with a small amount of methanol.
-
Purify the crude product by silica gel column chromatography using a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) with a small percentage of triethylamine) to yield the final 5'-Tetrachlorofluorescein-CE phosphoramidite.[2]
Incorporation of TET Phosphoramidite into DNA
TET phosphoramidite is incorporated at the 5'-terminus of an oligonucleotide during automated solid-phase DNA synthesis.
Automated DNA Synthesis Cycle
The following diagram illustrates the standard four-step phosphoramidite cycle for DNA synthesis.
Caption: The four-step phosphoramidite synthesis cycle.
Experimental Protocol: Automated DNA Synthesis with TET Phosphoramidite
-
Preparation of TET Phosphoramidite Solution: Dissolve the TET phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA synthesizer manufacturer.
-
DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence. The TET phosphoramidite is added in the final coupling cycle to label the 5'-end.
-
Cleavage and Deprotection: After synthesis, treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
-
Purification: Purify the crude TET-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Coupling Efficiency
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >99% | [4] |
| Trityl Cation Absorbance | ~495 nm | [3] |
Characterization of TET-Labeled Oligonucleotides
After synthesis and purification, the identity and purity of the TET-labeled oligonucleotide should be confirmed.
Analysis Workflow
The following diagram shows a typical workflow for the analysis of a purified TET-labeled oligonucleotide.
Caption: Analysis workflow for TET-labeled oligonucleotides.
Experimental Protocol: Reverse-Phase HPLC Analysis
RP-HPLC is used to assess the purity of the labeled oligonucleotide.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of two buffers:
-
Buffer A: 0.1 M triethylammonium (B8662869) acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile/water.
-
-
Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotide.
-
Detection: Monitor the elution profile using a UV detector at 260 nm (for the DNA) and at the absorbance maximum of TET (~521 nm).[5]
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | [6] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | [6] |
| Mobile Phase B | 0.1 M TEAA in Acetonitrile/Water | [6] |
| Detection Wavelengths | 260 nm (DNA), ~521 nm (TET) | [5] |
Experimental Protocol: Mass Spectrometry Analysis
Mass spectrometry, typically electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight of the TET-labeled oligonucleotide.[7][8]
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent compatible with ESI-MS.
-
Instrumentation: Infuse the sample into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the oligonucleotide and compare it to the calculated theoretical mass.[9]
| Parameter | Method | Reference |
| Ionization Technique | Electrospray Ionization (ESI) | [7][8] |
| Polarity | Negative Ion Mode | [9] |
| Data Analysis | Deconvolution of multiply charged ions | [9] |
By following these protocols, researchers can successfully prepare and characterize high-quality TET-labeled oligonucleotides for a wide range of applications in molecular biology and diagnostics.
References
- 1. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. mz-at.de [mz-at.de]
- 7. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.colby.edu [web.colby.edu]
- 9. idtdna.com [idtdna.com]
Application Notes and Protocols for Cell Viability Assays Using Tetrachlorofluorescein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorofluorescein derivatives are a class of non-fluorescent compounds that readily diffuse across the plasma membrane of both living and dead cells. Once inside viable cells, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into a fluorescent form. An intact cell membrane is required to retain this fluorescent product, making the intensity of the fluorescence signal a reliable indicator of cell viability. This principle is fundamental to several widely used cell viability and proliferation assays.
This document provides detailed application notes and protocols for three key this compound derivatives: Fluorescein (B123965) Diacetate (FDA), 5-Chloromethylfluorescein Diacetate (CMFDA), and Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE).
Fluorescein Diacetate (FDA)
Application Notes
Fluorescein Diacetate (FDA) is a classic and widely used dye for determining cell viability.[1] The assay is based on the enzymatic conversion of the non-fluorescent FDA to the green fluorescent molecule fluorescein by intracellular esterases in viable cells.[2] The retention of fluorescein within the cell is dependent on membrane integrity.[2] This method is suitable for a variety of applications, including cytotoxicity assays, routine cell health monitoring, and assessing viability after cryopreservation.[3] For a more definitive assessment, FDA is often used in conjunction with a dead-cell stain like Propidium Iodide (PI), which cannot penetrate the intact membranes of live cells.
Advantages:
-
Simple and rapid protocol.
-
Cost-effective.
-
Applicable to a wide range of cell types.
Disadvantages:
-
Fluorescein can leak from viable cells over time, necessitating prompt analysis.[3]
-
High background fluorescence can occur due to spontaneous hydrolysis or the presence of esterases in the serum.[3]
-
Susceptible to photobleaching.[3]
-
Can be toxic to cells at high concentrations or with prolonged incubation.[3]
Mechanism of Action
The underlying principle of the FDA cell viability assay is the enzymatic activity and membrane integrity of healthy cells.
Caption: Mechanism of FDA conversion in viable cells.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Optimal FDA Concentration | 10-30 µg/mL | Not Specified | [2] |
| Optimal Incubation Time | 27-30 minutes | Not Specified | [2] |
| Fluorescence Excitation | ~488 nm | General | [3] |
| Fluorescence Emission | ~530 nm | General | [3] |
| Correlation with Cell Number | r = 0.99 | Not Specified | [2] |
Experimental Protocols
Qualitative Assessment of Cell Viability (Microscopy)
-
Prepare Staining Solution: Freshly prepare a staining solution containing FDA and Propidium Iodide (PI) in a serum-free medium or PBS. A typical concentration is 1 µg/mL for both FDA and PI. Protect the solution from light.
-
Cell Preparation: Aspirate the culture medium from adherent cells. For suspension cells, pellet the cells and resuspend in PBS.
-
Staining: Add a sufficient volume of the staining solution to cover the cells.
-
Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark.[3]
-
Washing: Gently aspirate the staining solution and wash the cells once with PBS.[3]
-
Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will fluoresce green, while dead cells will show red nuclear staining.[3]
Quantitative Assessment of Cell Viability (Plate Reader)
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a desired density and allow them to adhere or grow.
-
Compound Treatment: Treat the cells with test compounds for the desired duration. Include appropriate controls.
-
Prepare FDA Working Solution: Prepare a fresh FDA working solution by diluting a stock solution in PBS to the final desired concentration (e.g., 10-30 µg/mL).
-
Staining: Remove the culture medium and wash the cells with PBS. Add the FDA working solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~530 nm.[3]
5-Chloromethylfluorescein Diacetate (CMFDA) - CellTracker™ Green
Application Notes
5-Chloromethylfluorescein Diacetate (CMFDA), commercially known as CellTracker™ Green, is a derivative of fluorescein diacetate designed for long-term cell tracking.[4] Similar to FDA, it is cell-permeant and becomes fluorescent after hydrolysis by intracellular esterases.[5] However, the chloromethyl group reacts with intracellular thiols, primarily glutathione, forming a stable, membrane-impermeant conjugate.[4] This covalent bonding ensures that the fluorescent product is well-retained within viable cells for extended periods, even through cell division, making it an excellent tool for cell migration, proliferation, and long-term viability studies.[4][6]
Advantages:
-
Excellent long-term retention in viable cells (up to 72 hours).[4]
-
Stable, non-toxic at working concentrations.
-
Fluorescence is passed to daughter cells.[6]
-
Can be fixed with aldehyde-based fixatives.[7]
Disadvantages:
-
Longer loading protocol compared to FDA.
-
Requires serum-free medium for loading.[4]
Experimental Workflow
Caption: General workflow for CMFDA cell labeling.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Stock Solution Concentration | 10 mM in DMSO | General | [4] |
| Working Concentration (Short-term) | 0.5-5 µM | General | [4] |
| Working Concentration (Long-term) | 5-25 µM | General | [4] |
| Fluorescence Excitation | ~492 nm | General | [8] |
| Fluorescence Emission | ~517 nm | General | [8] |
| Retention Time | At least 72 hours | General | [4] |
Experimental Protocols
Labeling Adherent Cells
-
Prepare Working Solution: Dilute the 10 mM CMFDA stock solution in serum-free medium to the desired final working concentration (0.5-25 µM). Warm the solution to 37°C.[4]
-
Cell Preparation: Remove the culture medium from the adherent cells.
-
Staining: Add the pre-warmed working solution to the cells.
-
Incubation 1: Incubate for 15-45 minutes at 37°C.[6]
-
Medium Replacement: Remove the labeling solution and replace it with fresh, pre-warmed complete culture medium.
-
Incubation 2: Incubate for another 30 minutes at 37°C to allow for complete modification of the dye.[4]
-
Analysis: Wash the cells with PBS and proceed with imaging or flow cytometry.
Labeling Suspension Cells
-
Prepare Working Solution: As for adherent cells.
-
Cell Preparation: Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed CMFDA working solution.[6]
-
Incubation 1: Incubate for 15-45 minutes at 37°C.[6]
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend in fresh, pre-warmed complete culture medium.
-
Incubation 2: Incubate for another 30 minutes at 37°C.[4]
-
Analysis: Wash the cells with PBS and proceed with analysis.
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
Application Notes
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) is another cell-permeant dye that is used for both cell viability and, more commonly, for tracking cell proliferation.[9] Upon entering a viable cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The succinimidyl ester group then covalently reacts with free primary amines of intracellular proteins, ensuring long-term retention.[10] As a cell divides, the fluorescence intensity of CFDA-SE is halved with each generation, allowing for the tracking of cell divisions by flow cytometry.[10]
Advantages:
-
Allows for tracking of cell proliferation over multiple generations.[9]
-
Stable, covalent labeling.[10]
-
Can be used for in vivo cell tracking.[9]
Disadvantages:
-
Can be toxic at higher concentrations, potentially inducing growth arrest and apoptosis.[11]
-
Optimal labeling concentration needs to be titrated for each cell type.[9]
Signaling Pathway
Caption: CFDA-SE activation and protein labeling.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Stock Solution Concentration | 2-10 mM in DMSO | General | [10][12] |
| Working Concentration | 0.5-10 µM | General | [9] |
| Incubation Time | 5-20 minutes | General | [10] |
| Fluorescence Excitation | ~492 nm | General | [10] |
| Fluorescence Emission | ~517 nm | General | [10] |
Experimental Protocols
Labeling Suspension Cells for Proliferation Analysis
-
Prepare 2X Working Solution: Dilute the CFDA-SE stock solution in a suitable buffer (e.g., PBS) to a concentration that is twice the final desired labeling concentration (e.g., prepare a 10 µM solution for a final concentration of 5 µM).
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10^6 cells/mL in the same buffer.
-
Staining: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix gently.
-
Incubation: Incubate the cells for 5-20 minutes at room temperature or 37°C, protected from light.[10]
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet with complete culture medium. Repeat the wash step.
-
Culture and Analysis: Resuspend the cells in fresh, pre-warmed culture medium and culture under appropriate conditions. Analyze cell proliferation at different time points by flow cytometry, observing the successive halving of fluorescence intensity in daughter cells.
Labeling Adherent Cells
-
Prepare Working Solution: Prepare the CFDA-SE working solution at the final desired concentration in a suitable buffer.
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in culture dishes. Remove the culture medium.
-
Staining: Add the pre-warmed CFDA-SE working solution to the cells.
-
Incubation: Incubate for 5-20 minutes at 37°C.
-
Medium Replacement: Replace the labeling solution with fresh, pre-warmed complete culture medium and continue with the experiment.
Comparative Summary of this compound Derivatives
| Feature | Fluorescein Diacetate (FDA) | 5-Chloromethylfluorescein Diacetate (CMFDA) | Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) |
| Primary Application | Short-term Viability | Long-term Viability & Tracking | Proliferation & Tracking |
| Retention Mechanism | Non-covalent, relies on membrane integrity | Covalent bonding to thiols | Covalent bonding to amines |
| Retention Time | Short (minutes to hours) | Long (days) | Long (days) |
| Fixable | No | Yes | Yes |
| Toxicity | Low, but can be toxic at high concentrations | Low at working concentrations | Can be toxic, requires titration |
| Protocol Complexity | Simple | Moderate | Moderate |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence (FDA) | Spontaneous hydrolysis of FDA in the medium.[3] | Wash cells with serum-free medium or PBS before adding the dye. Prepare fresh staining solution.[3] |
| Weak or No Signal | Low esterase activity in cells. | Increase incubation time or dye concentration (titrate to avoid toxicity). |
| Cell death. | Use a positive control for viability and a dead-cell stain (e.g., PI) for confirmation. | |
| Inconsistent Results | Dye leakage from cells (FDA).[3] | Analyze samples promptly after staining. |
| Photobleaching.[3] | Minimize exposure to excitation light. | |
| High Cell Toxicity (CFDA-SE) | Dye concentration is too high.[11] | Perform a titration to determine the lowest effective labeling concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of Tetrachlorofluorescein in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Tetrachlorofluorescein during fluorescence microscopy experiments.
Troubleshooting Guide: Rapid Signal Loss of this compound
Problem: The fluorescence signal of my this compound-labeled sample is fading rapidly during image acquisition.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore. Follow these steps to diagnose and mitigate the issue.
Initial Troubleshooting Steps
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching.
-
Lower the laser power or use neutral density (ND) filters to attenuate the excitation light.
-
If using a mercury or xenon lamp, close down the field diaphragm to illuminate only the region of interest.
-
-
Minimize Exposure Time: The less time the fluorophore is exposed to excitation light, the less it will photobleach.
-
Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Modern, sensitive cameras can often produce high-quality images with very short exposure times.
-
Focus on a region adjacent to your area of interest and then move to the desired area for image capture.
-
-
Use an Antifade Mounting Medium: Mount your samples in a medium containing antifade reagents to quench reactive oxygen species (ROS), which are major contributors to photobleaching.
-
Commercially available antifade media are convenient and optimized for performance.
-
You can also prepare your own antifade mounting medium (see Experimental Protocols).
-
Advanced Troubleshooting
If the initial steps are insufficient, consider the following:
-
Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral properties of this compound. This maximizes signal detection efficiency, allowing for the use of lower excitation power.
-
Consider Alternative Dyes: If photobleaching of this compound remains a significant issue, consider using a more photostable dye with similar spectral characteristics if your experimental design allows. Dyes like Alexa Fluor 488 are known for their enhanced photostability.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When this compound is exposed to high-intensity excitation light, it can enter a reactive triplet state. In this state, it can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule, causing the fluorescent signal to fade.
Q2: How can I distinguish between photobleaching and other issues causing signal loss?
A2: Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous imaging. If the signal is weak or absent from the start, the problem might be related to low labeling efficiency, incorrect filter sets, or low expression of the target molecule. To confirm photobleaching, you can image a fresh field of view on your sample; if the initial signal is bright and then fades upon exposure, photobleaching is the likely cause.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation process. By neutralizing these ROS, they prevent them from reacting with and destroying the fluorophore.
Q4: Which antifade reagent should I use for this compound?
A4: Many commercial and homemade antifade reagents are effective for fluorescein (B123965) and its derivatives. The optimal choice may depend on your specific sample type (fixed or live cells) and imaging conditions. It is often recommended to test a few different options to find the best one for your experiment.
Quantitative Data Summary
| Antifade Reagent | Advantages | Disadvantages | Suitability for this compound |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading. | Can cause initial quenching of fluorescence and may not be compatible with all cyanine (B1664457) dyes. Can be toxic. | High |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Good antifade properties, less toxic than PPD. | May be less effective than PPD. | High |
| n-Propyl gallate (NPG) | Effective antifade agent. | Can be difficult to dissolve. | High |
| Trolox | Water-soluble vitamin E analog, effective antioxidant. Good for live-cell imaging. | May require optimization of concentration. | High |
| Commercial Mountants (e.g., ProLong™ Gold, VECTASHIELD®) | Optimized formulations, ready to use, often provide high levels of protection. | Can be more expensive. Some formulations may not be compatible with all dyes. | High |
Experimental Protocols
Protocol for Quantifying Photobleaching of this compound
This protocol allows you to compare the effectiveness of different antifade reagents for your specific experimental conditions.
Objective: To measure and compare the photobleaching rate of this compound in the presence of different antifade mounting media.
Materials:
-
This compound-labeled specimen (e.g., cells or tissue sections on a microscope slide)
-
A selection of antifade mounting media to test (e.g., your current mountant vs. a commercial product)
-
Fluorescence microscope with a camera and image analysis software
-
Immersion oil (if using an oil immersion objective)
Methodology:
-
Sample Preparation:
-
Prepare multiple identical slides with your this compound-labeled specimen.
-
Mount each slide with a different antifade medium you wish to test. Mount one slide without an antifade reagent to serve as a negative control.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Place the first slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) with clear and uniform fluorescence.
-
Set your imaging parameters (e.g., excitation intensity, exposure time, camera gain). Crucially, keep these parameters constant for all subsequent measurements.
-
Acquire a time-lapse series of images of the ROI. For example, take an image every 5 seconds for a total of 2 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity as a function of time for each antifade medium tested.
-
The rate of fluorescence decay indicates the photostability. A slower decay rate signifies higher photostability.
-
You can fit an exponential decay curve to the data to determine the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value).
-
Visualizations
Caption: Workflow for comparing the efficacy of different antifade reagents.
Caption: The key steps leading to fluorophore photobleaching.
Technical Support Center: Solving Solubility Issues of Tetrachlorofluorescein in Aqueous Buffers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,4,5,6-Tetrachlorofluorescein in aqueous buffers.
Troubleshooting Guides
This section addresses common problems encountered during the dissolution and use of Tetrachlorofluorescein in experimental settings.
Issue 1: this compound powder will not dissolve in my aqueous buffer (e.g., PBS).
-
Question: I added this compound directly to my phosphate-buffered saline (PBS) solution, and it remains a suspension. How can I dissolve it?
-
Answer: 3,4,5,6-Tetrachlorofluorescein is practically insoluble in water and neutral aqueous buffers.[1] Direct addition to aqueous solutions will result in precipitation or a fine suspension. To achieve a homogenous solution, a stock solution in an appropriate organic solvent must first be prepared.
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).
-
From this stock, make serial dilutions in 100% DMSO to get closer to your final desired concentration.[2]
-
Slowly add the DMSO stock solution dropwise to your vigorously stirring or vortexing aqueous buffer to a final DMSO concentration that does not exceed 0.5-1% (v/v) in your assay, as higher concentrations can be cytotoxic or interfere with biological experiments.
-
Issue 2: My this compound solution is cloudy or forms a precipitate after dilution into an aqueous buffer.
-
Question: I prepared a stock solution in DMSO, but upon diluting it into my aqueous buffer, the solution turned cloudy. What is happening and how can I prevent it?
-
Answer: This is a common issue known as precipitation upon solvent change. It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound. While it is important to keep DMSO concentrations low, you may need to empirically determine the minimum concentration required to keep your compound in solution for the duration of your experiment.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent polarity can help to keep the compound in solution.
-
Adjust Buffer pH: The solubility of fluorescein (B123965) derivatives is highly pH-dependent. This compound is expected to be more soluble at a higher pH (alkaline conditions) where its acidic functional groups are deprotonated. Consider increasing the pH of your final aqueous solution to 7.5-8.5.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound under those conditions. Try working with a more dilute solution.
-
Issue 3: I observe unexpected changes in the fluorescence or absorbance spectra of my this compound solution.
-
Question: The fluorescence of my this compound solution is weaker than expected, or the absorbance spectrum has shifted. What could be the cause?
-
Answer: Spectral changes can be indicative of aggregation. Due to its planar aromatic structure, this compound has a tendency to form aggregates (dimers or higher-order structures) in aqueous solutions, which can lead to self-quenching of fluorescence and shifts in the absorption spectrum.
Troubleshooting Steps:
-
Concentration-Dependent Spectroscopy: Perform absorbance or fluorescence measurements on a series of dilutions of your sample. If aggregation is the issue, the spectral changes will be concentration-dependent.
-
Disrupt Aggregates:
-
Sonication: Briefly sonicate your final aqueous solution in a water bath to help break up aggregates.
-
Gentle Heating: Gentle warming (e.g., to 37°C) can sometimes help to dissolve aggregates, but be cautious as this may not be suitable for all experimental systems.
-
-
pH Adjustment: As with solubility, aggregation can be pH-dependent. Ensure your buffer pH is optimized to maintain the monomeric form of the dye.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound due to its excellent solvating power for a wide range of organic molecules.[2] Ethanol can also be used.[1]
Q2: What is the role of pH in the solubility of this compound?
A2: The solubility of fluorescein and its derivatives is significantly influenced by pH. As the pH of the solution increases, the carboxylic acid and phenolic hydroxyl groups on the molecule deprotonate, leading to an increase in its negative charge and, consequently, its solubility in aqueous media. Chlorinated fluoresceins tend to have lower pKa values than the parent fluorescein molecule, meaning they become deprotonated at a lower pH.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. However, the tolerance of different cell lines to DMSO can vary, so it is advisable to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.
Q4: How should I store my this compound stock solution?
A4: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can decrease its solvating power. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduction of moisture.
Data Presentation
Table 1: Solubility of 3,4,5,6-Tetrachlorofluorescein in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from common lab practice |
Note: The previously cited water solubility of 90 g/L is likely an error and contradicts other sources and the known properties of similar molecules.
Table 2: Recommended DMSO Concentrations for Biological Assays
| Assay Type | Recommended Final DMSO Concentration (v/v) | Key Consideration |
| Cell-based assays | ≤ 0.5% | Minimize cytotoxicity |
| Enzyme assays | ≤ 1% | Check for direct effects on enzyme activity |
| General aqueous solutions | As low as possible to maintain solubility | Prevent precipitation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
3,4,5,6-Tetrachlorofluorescein (MW: 470.09 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 470.09 g/mol * (1000 mg / 1 g) = 4.70 mg
-
-
Weigh the compound: Accurately weigh 4.70 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Mix thoroughly: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath for a few minutes can also be used if sonication is not sufficient, but be mindful of potential compound degradation with heat.[3]
-
Visual inspection: Inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol 2: Dilution of this compound DMSO Stock into an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final concentration: For this example, we will prepare a 10 µM working solution in 1 mL of PBS with a final DMSO concentration of 0.1%.
-
Add DMSO stock to buffer: While vigorously vortexing or stirring the 1 mL of PBS, add 1 µL of the 10 mM this compound DMSO stock solution dropwise.
-
Continue mixing: Continue to vortex or stir the solution for another 30 seconds to ensure it is thoroughly mixed.
-
Use immediately: It is recommended to use the freshly prepared aqueous solution promptly to minimize the risk of precipitation over time.
Mandatory Visualization
Caption: A flowchart for troubleshooting solubility issues.
References
Technical Support Center: Minimizing Spectral Overlap of Tetrachlorofluorescein (TET)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing spectral overlap when using Tetrachlorofluorescein (TET) in multiplex fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound (TET)?
A1: this compound (TET) is a fluorescent dye with an excitation maximum typically around 521 nm and an emission maximum in the range of 536 nm to 542 nm.[1][2] This places its emission in the green-yellow region of the visible spectrum.
Q2: What is spectral overlap and why is it a concern when using TET?
A2: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[3][4] When using TET in a multiplex assay (an experiment with multiple fluorescent labels), its emission signal can be inadvertently detected in the channel designated for another fluorophore, leading to inaccurate data and false-positive results.[3][4]
Q3: Which fluorophores are spectrally compatible with TET for multiplexing?
A3: Selecting fluorophores with sufficient spectral separation from TET is crucial. For multiplex qPCR, fluorophores like FAM (Fluorescein) and HEX (Hexachlorofluorescein) are often used in combination with TET.[5][6] In applications like flow cytometry and fluorescence microscopy, it is important to choose dyes with emission maxima that are well separated from TET's peak at ~538 nm. Fluorophores with emission maxima in the blue, red, or far-red regions of the spectrum are generally good candidates. Always consult a spectral viewer tool to visualize the overlap between TET and potential partner fluorophores.
Q4: What are the main strategies to minimize spectral overlap with TET?
A4: The primary strategies include:
-
Careful Fluorophore Selection: Choose fluorophores with the least spectral overlap with TET.
-
Optimal Filter Sets: Use narrow bandpass emission filters tailored to the specific emission peaks of each fluorophore to exclude unwanted signals.
-
Sequential Acquisition: In microscopy, acquire the signal from each fluorophore sequentially using its specific excitation laser.
-
Spectral Unmixing: Employ software-based algorithms to mathematically separate the overlapping signals from each fluorophore.[1]
-
Compensation: In flow cytometry, a mathematical correction is applied to remove the signal of one fluorophore from another's detector.
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to minimize spectral overlap with TET.
| Problem | Possible Cause | Solution |
| Signal from TET is detected in the channel for a red fluorophore. | Emission Crosstalk: The emission tail of TET extends into the red detection channel. | 1. Optimize Emission Filters: Use a narrower bandpass filter for the red fluorophore to exclude the signal from TET. 2. Perform Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the two signals. 3. Adjust Compensation (Flow Cytometry): Increase the compensation value for the TET signal in the red channel based on single-color controls. |
| When exciting a blue or UV-excited fluorophore, I see a signal in the TET channel. | Excitation Crosstalk: The excitation source for the blue/UV dye is also weakly exciting TET. | 1. Use Sequential Excitation: Excite each fluorophore with its specific laser line individually and acquire the images sequentially. 2. Choose Fluorophores with Distinct Excitation Spectra: Select a blue/UV fluorophore with an excitation spectrum that has minimal overlap with TET's absorption spectrum. |
| After compensation, the TET signal appears artificially low or negative. | Overcompensation: The compensation settings are too high, leading to the subtraction of too much signal. | 1. Re-run Single-Color Controls: Ensure your single-color controls are bright and accurately represent the staining in your experimental samples. 2. Adjust Compensation Matrix: Manually fine-tune the compensation matrix, reducing the value for TET spillover into other channels. Be cautious with manual adjustments and rely on proper controls. |
| High background fluorescence in the TET channel. | Autofluorescence or Nonspecific Staining: The sample itself may be autofluorescent in the green-yellow spectrum, or the TET-conjugated antibody may be binding non-specifically. | 1. Include an Unstained Control: This will help determine the level of background autofluorescence. 2. Use a Blocking Buffer: Proper blocking steps can reduce nonspecific antibody binding. 3. Spectral Unmixing: Advanced spectral flow cytometers and imaging software can sometimes distinguish and remove the autofluorescence signature.[7] |
| Difficulty distinguishing TET from another green fluorophore (e.g., FITC, Alexa Fluor 488). | High Spectral Overlap: The emission spectra of these fluorophores are very close, making them difficult to separate with standard filters. | 1. Avoid Using Spectrally Similar Dyes Together: If possible, replace one of the green fluorophores with one in a different spectral region. 2. Spectral Flow Cytometry/Microscopy: These advanced techniques are designed to differentiate between highly overlapping fluorophores by analyzing the entire emission spectrum.[1][7] |
Data Presentation
Table 1: Spectral Properties of this compound (TET) and Commonly Used Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for Overlap with TET |
| This compound (TET) | ~521 | ~538 | Green-Yellow | - |
| FAM (Fluorescein) | ~495 | ~520 | Green | High |
| HEX (Hexachlorofluorescein) | ~535 | ~556 | Yellow-Green | High |
| Cy3 | ~550 | ~570 | Orange | Moderate |
| Texas Red | ~589 | ~615 | Red | Low |
| Cy5 | ~650 | ~670 | Far-Red | Very Low |
| DAPI | ~358 | ~461 | Blue | Very Low |
Experimental Protocols
Protocol 1: Fluorescence Compensation for Flow Cytometry
Objective: To correct for spectral overlap of TET in a multicolor flow cytometry experiment.
Methodology:
-
Prepare Single-Color Controls: For each fluorophore in your panel (including TET), prepare a separate sample of cells stained with only that single fluorophore. Also, include an unstained cell sample for autofluorescence measurement.
-
Set Voltages: Run the unstained sample and adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest on scale. Adjust the fluorescence detector voltages so that the autofluorescence is on the lower end of the scale.
-
Run Single-Stained Controls: Acquire data for each single-color control. The positive population for each control should be clearly resolved and on scale.
-
Calculate Compensation Matrix: Using the flow cytometer's software, the single-stained controls are used to calculate the percentage of signal from each fluorophore that is detected in other channels. This creates a compensation matrix.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples.
-
Verify Compensation: Visually inspect bivariate plots of compensated data. The median fluorescence intensity of the negative population should be the same as the median of the positive population in the spillover channels.
Protocol 2: Sequential Imaging and Spectral Unmixing in Confocal Microscopy
Objective: To minimize and correct for spectral overlap of TET in a multiplex immunofluorescence imaging experiment.
Methodology:
-
Fluorophore Selection and Staining: Choose fluorophores with maximal spectral separation from TET. Perform your standard immunofluorescence staining protocol.
-
Microscope Setup:
-
For each fluorophore, select the laser line that is optimal for its excitation.
-
Set the emission detection windows (e.g., using a prism or adjustable slits) to capture the peak emission of each fluorophore while minimizing the inclusion of signal from others.
-
-
Sequential Acquisition:
-
Configure the imaging software to perform sequential scanning.
-
In the first scan, excite only the first fluorophore (e.g., DAPI with a 405 nm laser) and collect its emission.
-
In the second scan, excite only TET (e.g., with a 514 nm or 532 nm laser) and collect its emission.
-
Continue this process for all fluorophores in the panel.
-
-
Spectral Unmixing (if necessary):
-
Acquire Reference Spectra: Image singly stained control samples for each fluorophore using the same settings as your experimental sample to create a spectral library.
-
Apply Unmixing Algorithm: In your imaging software, use the spectral unmixing function. The software will use the reference spectra to calculate the contribution of each fluorophore to the total signal in every pixel of your multiplex image.
-
Visualizations
Caption: Workflow for Minimizing TET Spectral Overlap.
Caption: Troubleshooting Spectral Overlap with TET.
References
- 1. What Is Spectral Unmixing And Why It's Important In Flow Cytometry [expertcytometry.com]
- 2. biocat.com [biocat.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Olympus FluoView Resource Center: Spectral Bleed-Through Artifacts in Confocal Microscopy [olympusconfocal.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. beckman.com [beckman.com]
Technical Support Center: Correcting for pH Sensitivity of Tetrachlorofluorescein Fluorescence
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the pH sensitivity of Tetrachlorofluorescein (TET) fluorescence in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (TET) fluorescence signal unstable or drifting over time?
A1: The fluorescence of this compound, like other fluorescein (B123965) derivatives, is highly dependent on the pH of the surrounding medium.[1][2][3][4] The molecule exists in multiple ionic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH.[2][4][5] The dianionic form, which is predominant in alkaline conditions (pH > 8), is the most fluorescent species, exhibiting a high quantum yield.[3][4] In contrast, the other forms that exist at neutral or acidic pH are significantly less fluorescent or non-fluorescent.[3][4] Therefore, even minor fluctuations in the pH of your buffer can cause a shift in the equilibrium between these ionic forms, leading to significant changes in fluorescence intensity and resulting in signal instability or drift.
Q2: What is the optimal pH range for working with TET?
A2: The optimal pH to maximize the fluorescence signal from TET is generally in the alkaline range, typically above pH 8, where the highly fluorescent dianionic form is dominant.[3][4] However, the ideal pH for a specific experiment must also be compatible with the biological system under investigation (e.g., maintaining cell viability or enzyme activity). For measurements in the physiological range (pH 6.8-7.4), it is crucial to be aware that small pH shifts can have a large impact on the fluorescence intensity, as this is the range where the transition between the less fluorescent monoanion and the highly fluorescent dianion occurs (the pKa of fluorescein is ~6.4).[2][5]
Q3: What methods can I use to correct for pH-induced artifacts in my TET fluorescence data?
A3: There are several established strategies to manage and correct for the pH sensitivity of TET:
-
Robust Buffering: The first and most critical step is to use a high-quality buffer with a pKa close to your target experimental pH and at a sufficient concentration to resist pH changes.
-
pH Calibration Curve: For quantitative analysis, you can create a calibration curve that plots TET fluorescence intensity against a range of known pH values. This allows you to either confirm that pH is stable or to apply a correction factor to your data if pH changes are unavoidable.
-
Ratiometric Measurement: This advanced technique involves using a second fluorescent dye. One approach is to use a pH-sensitive dye that has a dual-emission or dual-excitation profile, allowing the ratio of intensities at two wavelengths to provide a pH measurement that is independent of dye concentration.[6][7][8][9][10] Another approach is to use a second, pH-insensitive dye as an internal reference to correct for factors like dye concentration, while TET fluorescence provides the pH-dependent signal.
Troubleshooting Guide
Issue: High variability and poor reproducibility in fluorescence intensity between different experimental samples or days.
This is a classic problem when using pH-sensitive fluorophores like TET. The underlying cause is often unrecognized variations in sample pH.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. A Ratiometric pH Reporter For Imaging Protein-dye Conjugates In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pH sensitive ratiometric fluorophore and its application for monitoring the intracellular and extracellular pHs simultaneously - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Antibody Conjugation with Tetrachlorofluorescein
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor antibody conjugation with Tetrachlorofluorescein (TET). The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no fluorescence after my conjugation reaction. What are the likely causes?
Low or absent fluorescence is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the reaction conditions, the quality of your reagents, the composition of your buffer, and the properties of your antibody.[1]
Potential Causes and Solutions:
-
Suboptimal pH: The reaction between the NHS ester of this compound and the primary amines on your antibody is highly pH-dependent.[2][3] The optimal pH range is typically 7.2-8.5.[2][] Below pH 7.0, the primary amines are protonated and less nucleophilic, hindering the reaction.[1][2] Above pH 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][2][5]
-
Hydrolyzed this compound-NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[2][5] Always use fresh, anhydrous DMSO or DMF to reconstitute the dye immediately before use.[6] Avoid repeated freeze-thaw cycles of the dye stock solution.[]
-
Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the this compound-NHS ester, leading to significantly reduced labeling efficiency.[7][8] It is crucial to perform buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer before starting the conjugation.[7]
-
Low Antibody Concentration: In dilute protein solutions, the concentration of water is much higher than that of the primary amines on the antibody, favoring the hydrolysis of the NHS ester over the conjugation reaction.[2] For efficient conjugation, an antibody concentration of at least 0.5 mg/mL is recommended.[8][9][10] If your antibody is too dilute, it can be concentrated using spin filters.[8]
-
Incorrect Molar Ratio: The molar ratio of dye to antibody is a critical parameter. A common starting point is a 10:1 to 20:1 molar excess of the dye.[6] However, this may need to be optimized for your specific antibody.[2][6]
Q2: My antibody has precipitated out of solution after adding the this compound-NHS ester.
Antibody precipitation during conjugation can be caused by several factors, including the degree of labeling and the solvent concentration.
Potential Causes and Solutions:
-
High Degree of Labeling: Excessive conjugation can alter the charge and hydrophobicity of the antibody, leading to aggregation and precipitation.[2][8] Try reducing the molar excess of the this compound-NHS ester or shortening the reaction time.[2]
-
Organic Solvent Concentration: this compound-NHS ester is often dissolved in an organic solvent like DMSO or DMF.[3] Adding too much of this solvent to the aqueous antibody solution can cause the protein to precipitate. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume.[2]
-
Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine (B10760008) residues. This change in the overall charge of the protein can affect its solubility.[2]
Q3: The final Degree of Labeling (DOL) or Fluorophore-to-Protein (F/P) ratio is too low.
A low DOL can result in a poor signal-to-noise ratio in downstream applications.[6]
Potential Causes and Solutions:
-
Insufficient Molar Excess of Dye: The initial molar ratio of dye to antibody may be too low. You can try increasing the molar excess of the this compound-NHS ester in increments to find the optimal ratio.[6]
-
Reaction Time is Too Short: While many protocols suggest a 1-hour incubation, some antibodies may require a longer reaction time for optimal labeling.[6] You can try extending the incubation period.
-
Inaccessible Amine Groups: The primary amine groups (lysine residues) on your antibody may be buried within the protein's three-dimensional structure, making them inaccessible to the dye.[1]
Q4: How can I remove unconjugated this compound after the reaction?
It is crucial to remove any free, unreacted dye as it can lead to high background fluorescence in your experiments.
-
Size-Exclusion Chromatography: The most common method for purifying labeled antibodies is size-exclusion chromatography, using a resin like Sephadex G-25.[5][6] This separates the larger antibody-dye conjugate from the smaller, unconjugated dye molecules.
-
Dialysis: Dialysis is another effective method for removing small molecules like unconjugated dyes from a solution of larger molecules like antibodies.[5]
Q5: How should I store my this compound-conjugated antibody?
Proper storage is essential to maintain the stability and functionality of your fluorescently labeled antibody.
-
Storage Conditions: In general, the conjugate can be stored under the same conditions as the unlabeled antibody.[11] For short-term storage, 4°C is suitable, and sodium azide (B81097) can be added as a preservative.[11] For long-term storage, it is recommended to add a cryoprotectant like glycerol, aliquot the conjugate, and store it at -20°C or -80°C.[11][12][13]
-
Protection from Light: Fluorophores like this compound are susceptible to photobleaching. It is critical to protect the conjugated antibody from light by storing it in a dark tube or wrapping the tube in foil.[12]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your conjugated antibody can lead to denaturation and loss of activity.[14] Aliquoting the conjugate into smaller, single-use volumes is highly recommended.[11][14]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful antibody conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Condition | Potential Impact of Deviation |
| pH | 7.2 - 8.5[2][] | Below 7.0: Reduced reactivity of amines.[1][2] Above 8.5: Increased hydrolysis of NHS ester.[1][2][5] |
| Antibody Concentration | > 0.5 mg/mL[8][9][10] | Dilute antibody solutions can decrease conjugation efficiency due to competing hydrolysis.[2] |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 (starting point)[6] | Suboptimal ratios can lead to a low Degree of Labeling (DOL) or antibody aggregation.[8] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate)[7] | Buffers with primary amines (e.g., Tris, Glycine) will compete with the antibody for the dye.[7] |
| Reaction Time | 1 hour at room temperature (starting point)[6] | May need optimization for specific antibodies. |
| Organic Solvent (e.g., DMSO) | < 10% of final reaction volume[2] | Higher concentrations can lead to antibody precipitation.[2] |
Table 2: Target Degree of Labeling (DOL)
| Application | Typical Target DOL | Rationale |
| General Proteins | 0.5 - 1.0[6] | Balances labeling efficiency with maintaining protein function.[6] |
| Antibodies | 2.0 - 10.0[6] | A higher DOL is often desired for a stronger signal. However, excessive labeling can lead to fluorescence quenching and reduced antibody activity.[6][15] |
Experimental Protocols
Protocol 1: Standard Antibody Conjugation with this compound-NHS Ester
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of dye over the antibody.[6]
-
Ensure the final concentration of the organic solvent is less than 10%.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6] For some antibodies, incubation overnight on ice may also be effective.[6]
-
-
Purification:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.2.[6]
-
Apply the entire reaction mixture to the top of the equilibrated column.[6]
-
Elute the sample with PBS. The first colored fraction to elute will be the conjugated antibody. The smaller, unconjugated dye molecules will elute later.[6]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ, ~524 nm for this compound).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Troubleshooting decision tree for poor antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. cedarlanelabs.com [cedarlanelabs.com]
- 11. abberior.rocks [abberior.rocks]
- 12. Antibody Storage and Antibody Shelf Life [labome.com]
- 13. biotium.com [biotium.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. lumiprobe.com [lumiprobe.com]
Technical Support Center: Tetrachlorofluorescein (TET) Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and resolve the aggregation of Tetrachlorofluorescein (TET)-labeled probes.
Section 1: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with TET-labeled probe aggregation during your experiments.
Issue: I am observing poor signal or high background in my fluorescence-based assay (e.g., qPCR, FISH).
This can be a primary indicator of probe aggregation, where the probes clump together, reducing their availability for target binding and potentially causing non-specific signals.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TET probe aggregation issues.
Section 2: Frequently Asked Questions (FAQs)
Probe Storage and Handling
Q1: How should I reconstitute and store my lyophilized TET-labeled probes to prevent aggregation?
Proper reconstitution and storage are critical to maintaining the integrity of your TET-labeled probes.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Resuspend the probe in a sterile, nuclease-free buffer to a stock concentration of 100 µM. TE buffer (10 mM Tris-HCl, 1 mM EDTA) at pH 8.0 is recommended for long-term stability of many fluorescently labeled oligonucleotides.[1]
-
Vortex briefly and let it sit at room temperature for a few minutes to ensure the probe is fully dissolved.
-
-
Storage:
-
Aliquoting: To minimize freeze-thaw cycles, which can promote aggregation, aliquot the stock solution into smaller, single-use volumes.[1]
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage (over a year). For short-term storage (up to two weeks), 4°C is acceptable.[1]
-
Light Protection: TET, like other fluorophores, is sensitive to photobleaching. Store probes in amber or opaque tubes and minimize exposure to light.
-
Q2: What are the optimal buffer conditions for storing and using TET-labeled probes?
The buffer composition can significantly impact the stability and solubility of your probes.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 8.0 | TET-labeled oligonucleotides are generally more stable in a slightly basic environment. Acidic conditions (pH < 7.0) can lead to degradation. |
| Buffer Components | TE Buffer (10 mM Tris-HCl, 1 mM EDTA) | Tris provides a stable pH environment. EDTA chelates divalent cations that can be cofactors for nucleases. |
| Salt Concentration | Varies by application | While salts are necessary for hybridization, high salt concentrations in storage buffers can sometimes promote aggregation of hydrophobic dyes. It is generally recommended to store probes in a low-salt buffer like TE. |
Causes and Prevention of Aggregation
Q3: What are the primary causes of TET-labeled probe aggregation?
Aggregation is often caused by a combination of factors related to the probe itself and its environment:
-
Hydrophobicity: this compound is a hydrophobic molecule. At high concentrations, these hydrophobic moieties can interact, leading to aggregation.
-
High Probe Concentration: The higher the concentration, the greater the likelihood of intermolecular interactions and aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can stress the probe molecules, leading to the formation of aggregates.
-
Suboptimal Buffer Conditions: Incorrect pH or high salt concentrations in storage buffers can decrease probe solubility.
-
Probe Sequence: Oligonucleotide sequences with a high GC content or self-complementarity can form secondary structures that may promote aggregation.
Q4: How can I prevent aggregation from occurring in the first place?
-
Optimize Probe Concentration: Use the lowest effective concentration of the probe in your experiments.
-
Proper Storage and Handling: Follow the recommended guidelines for reconstitution, aliquoting, and storage.
-
Use of Additives: In some cases, the addition of a non-ionic detergent (e.g., 0.01% Tween®-20) to the experimental buffer can help to reduce non-specific interactions and aggregation.
-
Probe Design: When designing probes, use sequence analysis tools to avoid self-complementarity and regions with high GC content if possible.
Detection and Remediation of Aggregation
Q5: How can I detect if my TET-labeled probe solution has aggregates?
Several methods can be used to detect probe aggregation:
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Aggregates can cause light scattering, leading to an apparent increase in absorbance at wavelengths outside the probe's absorption maxima.[2][3] | Quick and readily available. | Not highly sensitive for small aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. The presence of larger particles indicates aggregation.[4][5][6] | Highly sensitive to the presence of aggregates. | Requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Aggregates may appear as earlier eluting or broadened peaks in reverse-phase HPLC.[7][8][9][10] | Can separate and quantify aggregates. | Can be time-consuming. |
| Visual Inspection | Visible precipitates or cloudiness in the solution. | Simple and requires no equipment. | Only detects severe aggregation. |
Q6: My probe solution appears to be aggregated. Can I rescue it?
In some cases, it may be possible to disaggregate probes:
-
Gentle Heating: Briefly warming the probe solution to 37-50°C may help to dissolve small aggregates. Avoid excessive heat, which can degrade the probe.
-
Sonication: A brief sonication in a water bath can sometimes break up aggregates.
-
Re-purification: If aggregation is severe, re-purification using HPLC may be necessary to isolate the monomeric probe.[7][8][9][10]
Section 3: Experimental Protocols
Protocol 1: Quality Control of TET-labeled Probes using UV-Vis Spectroscopy
This protocol provides a quick assessment of potential aggregation.
-
Blank Measurement: Use the same buffer your probe is dissolved in to blank the spectrophotometer.
-
Spectrum Acquisition: Measure the absorbance of your TET-labeled probe solution from 220 nm to 600 nm.
-
Data Analysis:
Protocol 2: Purification of TET-labeled Oligonucleotides by Reverse-Phase HPLC
This method is effective for removing aggregates and other impurities.[7][8][9][10]
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water.
-
Buffer B: Acetonitrile (B52724).
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration to elute the probe. The hydrophobic TET-labeled probe will be retained longer than unlabeled oligonucleotides. Aggregates may elute as distinct, earlier peaks or as a shoulder on the main peak.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 521 nm (for the TET dye).
-
Fraction Collection: Collect the main peak corresponding to the pure, monomeric probe.
-
Desalting: Remove the TEAA and acetonitrile from the collected fraction by methods such as ethanol (B145695) precipitation or using a desalting column.
Section 4: Signaling Pathways and Logical Relationships
Mechanism of Aggregation
The following diagram illustrates the factors contributing to the aggregation of TET-labeled probes.
Caption: Factors leading to TET-probe aggregation and its consequences.
Experimental Workflow for Preventing Aggregation
This workflow outlines the key steps to minimize the risk of probe aggregation.
Caption: Proactive workflow to prevent TET-probe aggregation.
References
- 1. azonano.com [azonano.com]
- 2. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.technologynetworks.com [go.technologynetworks.com]
- 4. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. atdbio.com [atdbio.com]
- 9. idtdna.com [idtdna.com]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing and handling Tetrachlorofluorescein reagents.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing and handling Tetrachlorofluorescein (TET) reagents. It is designed for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes.
Best Practices for Storing and Handling TET Reagents
Proper storage and handling of this compound (TET) and its derivatives, such as TET-labeled phosphoramidites and oligonucleotides, are crucial for maintaining their chemical integrity and fluorescence properties. Improper handling can lead to degradation of the dye, affecting experimental results.
Storage Recommendations
To ensure the longevity and stability of TET reagents, adhere to the following storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C to -30°C in a non-frost-free freezer. | Minimizes chemical degradation and preserves the fluorescent properties of the dye. |
| Light | Store in a dark container or wrapped in aluminum foil. | TET is photosensitive and can undergo photobleaching upon exposure to light, leading to a loss of fluorescence. |
| Moisture | Store in a desiccated environment. | Moisture can lead to hydrolysis of the phosphoramidite (B1245037) and degradation of the dye. Keep containers tightly sealed. |
| pH of Solutions | For optimal fluorescence, maintain a pH of 8.4 or higher in aqueous solutions.[1] | The fluorescence intensity of fluorescein (B123965) derivatives like TET is pH-dependent, with significantly reduced fluorescence in acidic conditions.[2] |
Handling Guidelines
When working with TET reagents, follow these guidelines to prevent contamination and degradation:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot reagents into smaller, single-use volumes.
-
Dissolving: When dissolving lyophilized TET-labeled oligonucleotides, use a sterile, buffered solution with a pH of 8.4 or higher for optimal fluorescence.[1]
-
Contamination: Use sterile, nuclease-free pipette tips and tubes to prevent contamination.
Experimental Protocols
PCR Protocol with 5'-TET Labeled Primers
This protocol outlines the use of a 5'-TET labeled forward primer in a standard PCR reaction.
Reaction Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| 5'-TET Labeled Forward Primer (10 µM) | 0.5 µL | 200 nM |
| Reverse Primer (10 µM) | 0.5 µL | 200 nM |
| Template DNA | 1-5 µL | Varies |
| Nuclease-Free Water | Up to 25 µL | - |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 30-60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
Workflow for PCR with TET-labeled primers:
Troubleshooting Guides
Common Issues in PCR and Sanger Sequencing with TET-Labeled Primers
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | 1. Degraded TET dye: Improper storage (exposure to light, high temperatures, or repeated freeze-thaw cycles).2. Low pH of the final solution: The fluorescence of TET is pH-sensitive.[1]3. Insufficient amount of labeled primer. 4. Inefficient PCR amplification. | 1. Use a fresh aliquot of the TET-labeled primer. Ensure proper storage conditions are met.2. Ensure the final buffer for analysis has a pH of 8.4 or higher.[1]3. Optimize the concentration of the labeled primer in the reaction.4. Troubleshoot the PCR conditions (annealing temperature, MgCl2 concentration, etc.). |
| "Dye Blob" Artifact in Sequencing Data | Unincorporated TET-labeled primers or dye terminators: Incomplete removal during the sequencing cleanup step.[3] | 1. Optimize the cleanup protocol to ensure complete removal of unincorporated dyes.2. Consider using a different cleanup kit or method. |
| Altered Mobility of Labeled Fragments | The addition of the TET dye can slightly alter the electrophoretic mobility of the DNA fragment. | This is a known phenomenon. When sizing fragments, it is important to use a size standard and, if possible, compare to an unlabeled fragment of the same sequence. |
| High Background Fluorescence | 1. Excessive amount of labeled primer. 2. Non-specific binding of the primer. | 1. Titrate the concentration of the TET-labeled primer to find the optimal amount.2. Optimize PCR conditions (e.g., increase annealing temperature) to improve primer specificity. |
Troubleshooting Workflow for No/Weak Signal in Sequencing
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound (TET)?
A1: The approximate excitation maximum for TET is 521 nm, and the emission maximum is 536 nm. These values can vary slightly depending on the solvent and conjugation.
Q2: Can I use a standard PCR master mix with TET-labeled primers?
A2: Yes, most standard PCR master mixes are compatible with fluorescently labeled primers. However, it is always recommended to check the manufacturer's instructions for any specific recommendations or contraindications.
Q3: How does photobleaching affect my results, and how can I minimize it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal.[4] To minimize photobleaching, protect your TET reagents from light at all times by storing them in the dark and minimizing their exposure to excitation light during imaging or analysis.[5]
Q4: What is a "dye blob" in Sanger sequencing data, and how can I avoid it?
A4: A "dye blob" is an artifact in Sanger sequencing chromatograms that appears as a broad, intense peak, usually at the beginning of the read.[3] It is caused by unincorporated fluorescently labeled primers or dye terminators that were not completely removed during the cleanup step.[3] To avoid dye blobs, ensure that your post-sequencing cleanup is efficient.
Q5: Does the addition of TET to a primer affect its annealing temperature (Tm)?
A5: The addition of a fluorescent dye like TET to the 5' end of a primer generally has a minimal effect on its melting temperature. However, for very short primers or when precise Tm calculations are critical, it is advisable to use primer design software that can account for such modifications.
Signaling Pathway for TET Fluorescence (Conceptual):
References
Reducing background fluorescence in Tetrachlorofluorescein staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Tetrachlorofluorescein (TET) staining experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. The following guide addresses common causes and provides step-by-step solutions.
Problem 1: Diffuse, even background across the entire sample.
This is often indicative of issues with unbound fluorophores or problems with the staining solution.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the TET-conjugated antibody. Ensure vigorous but gentle agitation during washes.[1][2] |
| Excessive Antibody Concentration | Titrate the TET-conjugated antibody to determine the optimal concentration that provides a high signal-to-noise ratio.[1][2][3] |
| Prolonged Incubation Time | Reduce the incubation time with the TET-conjugated antibody.[1] |
| High Incubation Temperature | Perform the incubation step at a lower temperature, for example, 4°C overnight instead of room temperature for a shorter period.[4] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions. Ensure all reagents are within their expiration dates and stored correctly. |
Problem 2: Punctate or granular background staining.
This can result from antibody aggregation or non-specific binding to cellular structures.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates. |
| Non-Specific Antibody Binding | Optimize blocking conditions by increasing the blocking time or trying different blocking agents such as 5-10% normal serum from the species of the secondary antibody, or 1-5% Bovine Serum Albumin (BSA).[5][6] |
| Endogenous Biotin (B1667282) (if using biotin-based detection) | If using a biotin-avidin detection system, block for endogenous biotin using an avidin/biotin blocking kit.[4][7] |
| Drying of the Sample | Ensure the sample remains hydrated throughout the entire staining procedure.[8][9][10] |
Problem 3: High background in specific tissue or cell types (Autofluorescence).
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background.[11]
| Potential Cause | Recommended Solution |
| Aldehyde Fixation | Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[11][12][13] Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[11] If aldehyde fixation is necessary, treat with a quenching agent such as 0.1% sodium borohydride (B1222165) in PBS.[11][14] |
| Endogenous Fluorophores | Tissues rich in collagen, elastin, NADH, or lipofuscin can exhibit strong autofluorescence.[11][12] Treat samples with quenching agents like Sudan Black B or Eriochrome Black T.[12][13] Alternatively, use photobleaching to reduce autofluorescence before staining.[15] |
| Spectral Overlap | The emission spectrum of TET may overlap with the autofluorescence spectrum. If possible, use a fluorophore with a longer wavelength (in the red or far-red spectrum) where autofluorescence is typically lower.[12][16] |
| Dead Cells | Dead cells can be highly autofluorescent and bind antibodies non-specifically.[11] Ensure the use of healthy cell cultures and consider using a viability dye to exclude dead cells from analysis.[11] |
Experimental Protocols
Protocol 1: Antibody Titration
To determine the optimal antibody concentration, it is crucial to perform a titration experiment.
-
Prepare a series of dilutions of your TET-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody dilution buffer.
-
Prepare identical samples for staining.
-
Follow your standard staining protocol, but use a different antibody dilution for each sample.
-
Include a negative control sample with no primary antibody to assess background.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the signal intensity of your target with the background fluorescence for each dilution.
-
The optimal dilution is the one that provides the brightest specific signal with the lowest background.[17][18]
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol helps to quench autofluorescence caused by aldehyde fixation.
-
After fixation with formaldehyde or glutaraldehyde and subsequent washing, incubate the samples in a freshly prepared solution of 0.1% sodium borohydride in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard blocking and staining protocol.
Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
Protocol 3: Sudan Black B Treatment for Lipofuscin Autofluorescence
This method is effective for reducing autofluorescence from lipofuscin, which is common in aging tissues.
-
After rehydration of tissue sections, incubate them in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.
-
Rinse the sections briefly in 70% ethanol.
-
Wash thoroughly in PBS.
-
Proceed with the blocking and staining protocol.
Note: Sudan Black B can sometimes introduce a slight color to the tissue.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background fluorescence?
A1: The first and most crucial step is to include the proper controls in your experiment. An unstained sample will reveal the level of autofluorescence, while a sample stained only with the secondary antibody (if applicable) will show non-specific binding of the secondary antibody.[3][8] These controls will help you identify the primary source of the background noise.
Q2: Can my choice of mounting medium affect background fluorescence?
A2: Yes, the mounting medium can significantly impact fluorescence. Some mounting media can cause background fluorescence or fail to adequately protect the fluorophore from photobleaching. Using a mounting medium with an anti-fade reagent is highly recommended to preserve your signal and reduce background.[8][19]
Q3: How does tissue thickness contribute to background fluorescence?
A3: Thicker tissue sections can lead to higher background fluorescence due to increased autofluorescence and a greater chance of non-specific antibody trapping.[14][20] If possible, use thinner sections to minimize this effect.
Q4: Are there any imaging techniques that can help reduce background?
A4: Yes, several imaging and image processing techniques can help. Spectral imaging followed by linear unmixing can computationally separate the specific TET signal from the autofluorescence signal based on their different emission spectra.[2][20] Additionally, careful adjustment of microscope settings like gain and exposure time can help maximize the signal-to-noise ratio.[17]
Q5: Why is blocking so important, and what should I use?
A5: Blocking is a critical step to prevent the non-specific binding of antibodies to your sample, which is a major cause of background staining.[6] The blocking solution works by saturating these non-specific binding sites. Common blocking agents include normal serum from the same species as the secondary antibody, Bovine Serum Albumin (BSA), and non-fat dry milk.[5][6] The choice of blocking agent may need to be empirically determined for your specific sample type and antibodies.
Visual Guides
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: An optimized experimental workflow for TET staining.
References
- 1. sinobiological.com [sinobiological.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. biotium.com [biotium.com]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. Blocking in IHC | Abcam [abcam.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Cell Tracking: Tetrachlorofluorescein vs. Fluorescein
For researchers, scientists, and drug development professionals engaged in cell tracking studies, the choice of a fluorescent probe is a critical determinant of experimental success. Tetrachlorofluorescein (TCF) and fluorescein (B123965) are two common fluorophores utilized for this purpose. This guide presents an objective comparison of their performance, supported by available experimental data, to inform the selection process for your specific research needs.
Core Properties: A Quantitative Comparison
The selection of an appropriate dye hinges on its photophysical and chemical properties. The following table summarizes the key characteristics of this compound and fluorescein.
| Property | This compound | Fluorescein |
| Excitation Maximum | ~521 nm | ~494 nm |
| Emission Maximum | ~542 nm | ~521 nm |
| Quantum Yield | 0.65 (in PBS) | 0.79 - 0.92 (in various buffers) |
| Photostability | Generally considered more photostable than fluorescein | Prone to photobleaching, limiting long-term imaging |
| Cellular Leakage | Lower (inferred from structural properties) | Higher, can be actively transported out of cells |
| Cytotoxicity | Data not readily available, but generally low for this class of dyes | Low intrinsic toxicity, but can be phototoxic upon illumination |
In-Depth Analysis of Performance for Cell Tracking
Photophysical Characteristics: Both dyes exhibit bright fluorescence. While fluorescein has a very high quantum yield, it is susceptible to photobleaching, which can be a significant drawback for long-term tracking experiments that require repeated imaging. The chlorinated structure of this compound generally confers greater photostability, a crucial advantage for extended studies. The shifted excitation and emission spectra of this compound can also be advantageous in multiplexing experiments with other fluorophores.
Cellular Retention and Leakage: Effective cell tracking requires that the fluorescent probe remains within the labeled cells for the duration of the experiment. Fluorescein and its derivatives can be actively transported out of cells by organic anion transporters, leading to signal decay that is independent of cell division. The mechanism of this compound retention is not as extensively studied, but its chemical structure suggests it may be less susceptible to efflux pumps, potentially leading to better long-term retention.
Cytotoxicity: Fluorescein itself has low toxicity to cells. However, upon excitation with light, it can generate reactive oxygen species, leading to phototoxicity and potentially altering cell behavior or viability. While specific cytotoxicity data for this compound in cell tracking applications is limited, it is crucial to assess the toxicity of any fluorescent probe at the intended working concentration for the specific cell type and experimental conditions.
Experimental Protocols
The following is a general protocol for staining cells for tracking applications. This protocol is based on common procedures for fluorescein derivatives and should be optimized for this compound.
Cell Staining for Fluorescence Microscopy and Flow Cytometry
Materials:
-
This compound or a fluorescein derivative (e.g., carboxyfluorescein diacetate, succinimidyl ester - CFDA-SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other serum-free medium
-
Complete cell culture medium
-
Suspension of viable cells
Protocol:
-
Prepare a Stock Solution: Dissolve the dye in DMSO to a concentration of 1-10 mM.
-
Prepare a Working Solution: Dilute the stock solution in serum-free medium (e.g., PBS) to the desired final staining concentration (typically 0.5-25 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
For cells in suspension, centrifuge the cells and resuspend the pellet in the pre-warmed working solution.
-
For adherent cells, remove the culture medium and add the pre-warmed working solution to the culture vessel.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing:
-
For suspension cells, centrifuge and resuspend the pellet in fresh, pre-warmed complete culture medium. Repeat the wash step at least once to ensure removal of unbound dye.
-
For adherent cells, remove the staining solution and wash the cells multiple times with fresh, pre-warmed complete culture medium.
-
-
Post-Staining Incubation: Incubate the cells for at least 30 minutes in complete medium to allow for any necessary intracellular processing of the dye (e.g., cleavage of acetate (B1210297) groups for CFDA-SE).
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Comparison
Caption: A generalized workflow for cell tracking experiments using fluorescent dyes.
Caption: A comparative overview of key properties of Fluorescein and this compound for cell tracking.
Conclusion and Recommendations
The choice between this compound and fluorescein for cell tracking depends heavily on the specific experimental requirements.
-
Fluorescein and its derivatives are well-characterized and suitable for short-term studies where high initial brightness is paramount and phototoxicity can be carefully managed.
-
This compound emerges as a potentially superior candidate for long-term cell tracking experiments . Its enhanced photostability is a significant advantage for studies requiring prolonged or repeated imaging. The inferred better cellular retention would also contribute to a more stable and reliable signal over time.
For any application, it is imperative for researchers to empirically determine the optimal staining concentration and to perform appropriate controls to assess the potential for cytotoxicity and phototoxicity in their specific experimental system.
A Head-to-Head Comparison of Tetrachlorofluorescein (TET) for Quantitative PCR Applications
For researchers, scientists, and drug development professionals leveraging the precision of quantitative real-time PCR (qPCR), the selection of an appropriate fluorescent reporter dye is a critical decision that directly impacts experimental accuracy and sensitivity. This guide provides a comprehensive validation of Tetrachlorofluorescein (TET) and an objective comparison of its performance against other commonly used qPCR dyes, supported by experimental data and detailed protocols.
This compound (TET) is a fluorescent dye belonging to the fluorescein (B123965) family, characterized by its green fluorescence emission. In qPCR, TET is primarily utilized as a reporter dye in hydrolysis probes, such as TaqMan® probes. These probes are oligonucleotides that are complementary to a specific target sequence and are labeled with a reporter dye (in this case, TET) at the 5' end and a quencher dye at the 3' end. The probe binds to the target DNA sequence during the annealing step of PCR. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the reporter from the quencher. This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified PCR product.
Performance Comparison of qPCR Reporter Dyes
The choice of a reporter dye can significantly influence the performance of a qPCR assay. Key performance indicators include the quantification cycle (Cq) value, signal-to-noise ratio, and PCR efficiency. A lower Cq value indicates a higher target quantity or a more efficient reaction. A high signal-to-noise ratio ensures that the fluorescent signal from the specific amplification is clearly distinguishable from the background noise. PCR efficiency, ideally between 90% and 110%, reflects the doubling of the PCR product in each cycle.
This guide compares the performance of TET with other widely used reporter dyes: FAM (Fluorescein), VIC, and HEX (Hexachlorofluorescein). The data presented below is a synthesis of typical performance characteristics observed in qPCR experiments.
| Reporter Dye | Excitation Max (nm) | Emission Max (nm) | Typical Cq Value (for constant target concentration) | Signal-to-Noise Ratio | PCR Efficiency (%) | Recommended Quencher |
| TET | 521 | 536 | Moderate | High[1] | 90-110 | BHQ-1 |
| FAM | 495 | 520 | Low | Very High | 90-110 | BHQ-1 |
| VIC | 538 | 554 | Moderate | High | 90-110 | BHQ-1 |
| HEX | 535 | 556 | Moderate | High | 90-110 | BHQ-1 |
| SYBR Green | 497 | 520 | Low to Moderate | Variable | 90-110 | N/A (Intercalating Dye) |
Note: Performance metrics can be influenced by factors such as the qPCR instrument, master mix, and the specific sequence of the probe and target.[1]
Experimental Protocols
Reproducible and reliable qPCR results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for key experiments involving TET-labeled probes.
TET-Labeled Probe Design and Synthesis
Successful qPCR with TET-labeled probes begins with careful probe design.
Workflow for TET-Labeled Probe Design:
Key Considerations for TET-Probe Design:
-
Melting Temperature (Tm): The Tm of the probe should be 5-10°C higher than the Tm of the primers to ensure the probe binds to the target before the primers.
-
Length: Probes are typically 20-30 nucleotides in length.
-
GC Content: Aim for a GC content between 30-80%. Avoid runs of identical nucleotides, especially four or more G's.
-
5' End: Avoid a 'G' at the 5' end of the probe, as it can quench the fluorescence of the adjacent reporter dye.
-
Quencher: Black Hole Quencher 1 (BHQ-1) is a suitable quencher for TET due to its good spectral overlap.
Quantitative PCR (qPCR) Protocol with TET-Labeled Probes
This protocol outlines the steps for a standard qPCR experiment using a TET-labeled hydrolysis probe.
Experimental Workflow for qPCR:
Reaction Setup (per 20 µL reaction):
| Component | Final Concentration | Volume |
| 2x qPCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 200-500 nM | 0.4-1.0 µL |
| Reverse Primer (10 µM) | 200-500 nM | 0.4-1.0 µL |
| TET-labeled Probe (10 µM) | 100-250 nM | 0.2-0.5 µL |
| Template DNA | Variable | x µL |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds |
Data Analysis:
-
Baseline Correction: The software calculates the baseline fluorescence, which is the signal in the early cycles before significant amplification occurs.
-
Threshold Setting: A fluorescence threshold is set in the exponential phase of the amplification plot.
-
Cq Determination: The Cq value is the cycle number at which the fluorescence signal of a reaction crosses the threshold.
-
Quantification: The Cq values are used to determine the initial amount of target nucleic acid in the samples.
Signaling Pathway in Probe-Based qPCR
The underlying principle of probe-based qPCR, including assays using TET-labeled probes, is the specific detection of product amplification through the hydrolysis of a fluorescently labeled probe.
Mechanism of a Hydrolysis Probe:
References
Alternatives to Tetrachlorofluorescein for oligonucleotide labeling.
An essential guide for researchers, scientists, and drug development professionals seeking alternatives to Tetrachlorofluorescein (TET) for oligonucleotide labeling. This document provides a comprehensive comparison of alternative fluorescent dyes, supported by experimental data and detailed protocols.
Introduction to this compound (TET) and its Alternatives
This compound (TET) is a fluorescent dye commonly used for labeling oligonucleotides for applications such as real-time PCR (qPCR), Sanger sequencing, and fragment analysis.[1][2][3] It is a derivative of fluorescein (B123965) and emits in the green-yellow region of the visible spectrum.[1][2] While widely used, the demand for multiplexing capabilities, enhanced photostability, and improved signal-to-noise ratios has led to the development and adoption of several alternative dyes.
This guide provides an objective comparison of the performance of common alternatives to TET, including Hexachlorofluorescein (HEX), JOE (4,5-dichloro-2,7-dimethoxy-fluorescein), VIC®, and Yakima Yellow®. Additionally, we will touch upon other dye families like ATTO and Cy dyes that offer a broader range of spectral characteristics.
Comparison of Spectral and Physicochemical Properties
The choice of a fluorescent dye is primarily dictated by its spectral properties, which must be compatible with the excitation sources and detection filters of the available instrumentation. The following table summarizes the key spectral and physicochemical properties of TET and its common alternatives.
| Property | TET | HEX | JOE | VIC® | Yakima Yellow® |
| Excitation Maximum (λex) | ~521 nm[2][3][4] | ~535 nm[4][5][] | ~520 nm[5][7][8] | ~538 nm[5][9] | ~530 nm[10][11][12][13] |
| Emission Maximum (λem) | ~536 nm[2][3][4][14] | ~556 nm[4][5][] | ~548 nm[5][7] | ~554 nm[5][9] | ~549 nm[10][15] |
| Quantum Yield (Φ) | 0.191[16] | N/A | 0.581[5] | N/A | N/A |
| Molar Extinction Coefficient (ε at λex) | 86,000 cm⁻¹M⁻¹[2] | 96,000 cm⁻¹M⁻¹[] | 82,000 cm⁻¹M⁻¹[5] | N/A | 84,000 cm⁻¹M⁻¹[10] |
| Reactive Forms | Phosphoramidite (B1245037), NHS Ester[4][11] | Phosphoramidite, NHS Ester[4][11] | Phosphoramidite, NHS Ester[1][8][17][18] | Phosphoramidite[17] | Phosphoramidite[15] |
| pH Sensitivity | Susceptible to quenching at low pH[19] | Susceptible to quenching at low pH[19] | Low pH sensitivity[8][20] | N/A | pH-insensitive[11] |
| Common Quencher Pairing | BHQ-1[1][2][14] | BHQ-1[5][] | BHQ-1, TQ2[16] | N/A | ZEN™, IBFQ[21] |
Performance in Key Applications
Real-Time PCR (qPCR): HEX, JOE, and VIC® are frequently used as reporter dyes in multiplex qPCR assays, often in combination with FAM.[5][9] VIC® was developed as a replacement for JOE and HEX, offering a stronger fluorescent signal and improved spectral resolution, which is crucial for accurate multiplexing. Yakima Yellow® is also positioned as a valid alternative to VIC®.[11]
Sanger Sequencing and Fragment Analysis: JOE is well-suited for automated DNA sequencing due to its emission spectrum falling between that of FAM and TAMRA, allowing for clear spectral separation.[8]
Experimental Protocols
Detailed methodologies for labeling oligonucleotides with these dyes are crucial for successful experimental outcomes. The two primary methods are:
-
5'-End Labeling during Solid-Phase Synthesis: This method utilizes a dye phosphoramidite in the final step of automated oligonucleotide synthesis.
-
Post-Synthetic Labeling: This approach involves synthesizing an oligonucleotide with a reactive group (e.g., a primary amine) and subsequently conjugating an amine-reactive dye (e.g., an NHS ester).
Protocol 1: 5'-End Labeling using Dye Phosphoramidites (e.g., HEX)
This protocol describes the automated labeling of an oligonucleotide with a HEX phosphoramidite at the 5'-terminus. The same general procedure can be adapted for other dye phosphoramidites like TET, JOE, and Yakima Yellow®.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard DNA synthesis reagents (activator, capping, oxidation, deblocking solutions)
-
Anhydrous acetonitrile (B52724)
-
HEX phosphoramidite
-
Concentrated ammonium (B1175870) hydroxide (B78521)
Procedure:
-
Preparation of HEX Phosphoramidite Solution: Dissolve the HEX phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M). This should be done under anhydrous conditions to prevent hydrolysis.[4]
-
Automated Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence.[4]
-
Final Coupling Step: In the final synthesis cycle, after the deblocking of the 5'-hydroxyl group of the terminal nucleotide, the HEX phosphoramidite solution and activator are delivered to the synthesis column to couple the dye to the 5'-end of the oligonucleotide.[4]
-
Cleavage and Deprotection:
-
After synthesis, the solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Caution: Oligonucleotides labeled with HEX should be deprotected at room temperature, as they are less stable at elevated temperatures.[22]
-
-
Purification: The crude labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove unlabeled oligonucleotides and other impurities.
Protocol 2: Post-Synthetic Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters (e.g., TET-NHS Ester)
This protocol outlines the procedure for conjugating a TET-NHS ester to an oligonucleotide that has been synthesized with a 5'-amino modifier. This method is applicable to other dye NHS esters like JOE and HEX.[1][11][17]
Materials:
-
5'-Amino-modified oligonucleotide, purified and lyophilized
-
TET-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Nuclease-free water
-
Gel filtration column or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of approximately 0.3 to 0.8 mM.
-
Dye Preparation: Prepare a fresh solution of the TET-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[23]
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted dye. This can be achieved by passing the reaction mixture through a gel filtration column or by ethanol precipitation.
-
For higher purity, HPLC purification is recommended.[11]
-
-
Quality Control: The final labeled oligonucleotide should be characterized by UV-Vis spectroscopy to determine the concentration and labeling efficiency, and by mass spectrometry to confirm the molecular weight.[4]
Visualizing the Workflow
Conclusion
The selection of a fluorescent dye for oligonucleotide labeling extends beyond spectral compatibility. Factors such as quantum yield, photostability, and pH sensitivity can significantly impact assay performance. Dyes like JOE offer a high quantum yield, while Yakima Yellow® provides the advantage of being pH-insensitive. For applications requiring high photostability, ATTO and Cy dyes present excellent, albeit often more expensive, alternatives.
This guide provides a foundational understanding of the common alternatives to TET. It is recommended that researchers validate the chosen dye in their specific application to ensure optimal performance. The provided protocols offer a starting point for producing high-quality fluorescently labeled oligonucleotides for a wide range of molecular biology techniques.
References
- 1. idtdna.com [idtdna.com]
- 2. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. JOE, 4-5-Dichloro carboxy fluorescein Oligonucleotide Labeling [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 7. metabion.com [metabion.com]
- 8. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 10. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 11. Yakima yellow phosphoramidite | C48H61Cl4N2O11P | CID 44140588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spectrum [Yakima Yellow] | AAT Bioquest [aatbio.com]
- 13. 5'-Tetrachlorofluorescein CE-Phosphoramidite (TET) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. idtdna.com [idtdna.com]
- 18. researchgate.net [researchgate.net]
- 19. JOE - Green Fluorescent Dye | AxisPharm [axispharm.com]
- 20. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 22. glenresearch.com [glenresearch.com]
- 23. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 24. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Cross-Validation of Intracellular pH Measurements: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is paramount for dissecting a wide range of cellular processes, from signal transduction to metabolic regulation and drug efficacy. This guide provides a comprehensive cross-validation of Tetrachlorofluorescein against other commonly used fluorescent probes for intracellular pH measurement, offering a detailed comparison of their performance characteristics and supporting experimental data.
This document will delve into the quantitative comparison of key performance indicators, provide detailed experimental protocols for their application, and visualize the underlying principles and workflows. The objective is to equip researchers with the necessary information to make an informed decision on the most suitable fluorescent probe for their specific experimental needs.
Performance Characteristics of Intracellular pH Probes
The selection of an appropriate fluorescent pHi indicator is contingent on several factors, including the specific cellular compartment of interest, the expected pH range, and the available instrumentation. This section provides a comparative summary of this compound and three widely used alternatives: BCECF, SNARF-1, and HPTS.
| Feature | This compound | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | Carboxy SNARF-1 | HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) |
| pKa | ~6.5 | ~6.98[1][2] | ~7.5[3] | ~7.3[4] |
| Optimal pH Range | 5.5 - 7.5 | 6.5 - 7.5[1] | 7.0 - 8.0 | 6.5 - 8.0 |
| Excitation Wavelength(s) | ~490 nm | Ratiometric: ~490 nm (pH sensitive) / ~440 nm (isosbestic)[5][6][7] | Ratiometric: ~514-532 nm[3][8] | Ratiometric: ~450 nm (pH sensitive) / ~405 nm (pH sensitive)[4][9][10] |
| Emission Wavelength(s) | ~520 nm | ~535 nm[5][7] | Ratiometric: ~580 nm / ~640 nm[3] | ~510 nm[4] |
| Cell Loading | Acetoxymethyl (AM) ester | Acetoxymethyl (AM) ester[1][5] | Acetoxymethyl (AM) ester | Microinjection, electroporation, or scrape loading[9] |
| Key Advantages | Good brightness | Most widely used, well-characterized, ratiometric dual-excitation[1] | Ratiometric dual-emission, suitable for flow cytometry[11] | Ratiometric dual-excitation, large Stokes shift |
| Key Disadvantages | Limited public data on in vitro cytotoxicity and photostability | Susceptible to photobleaching, potential for dye leakage[2] | Lower intracellular retention than BCECF[11] | Not membrane-permeable, requiring invasive loading techniques[9] |
Experimental Protocols
Accurate and reproducible pHi measurements rely on meticulous experimental execution. The following sections detail the methodologies for cell loading, pHi measurement, and in situ calibration for the compared fluorescent probes.
Cell Loading with Acetoxymethyl (AM) Esters (this compound-AM, BCECF-AM & SNARF-1-AM)
The AM ester forms of these dyes are membrane-permeant and non-fluorescent. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent, membrane-impermeant form of the dye in the cytosol.[1][5]
Materials:
-
This compound-AM, BCECF-AM, or Carboxy SNARF-1-AM stock solution (typically 1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent or suspension cells
Protocol:
-
Prepare Loading Buffer: On the day of the experiment, prepare the dye loading solution by diluting the AM ester stock solution to a final concentration of 2-10 µM in HBSS. To aid in dye solubilization, the stock solution can be mixed with an equal volume of 20% Pluronic F-127 before dilution in the buffer.
-
Cell Preparation:
-
Adherent Cells: Plate cells on a suitable imaging dish or multi-well plate to achieve 70-90% confluency on the day of the experiment.
-
Suspension Cells: Harvest and wash cells, resuspending them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Adherent Cells: Remove the culture medium and wash the cells once with HBSS. Add the dye loading solution to the cells.
-
Suspension Cells: Add the dye loading solution to the cell suspension.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type and should be determined empirically.[12]
-
Washing: After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.[5]
-
Ready for Measurement: The cells are now loaded with the pH indicator and are ready for fluorescence measurements.
Cell Loading with HPTS (Pyranine)
HPTS is a highly charged, membrane-impermeant molecule, necessitating physical loading methods.
Materials:
-
HPTS (free acid form)
-
Microinjection apparatus, electroporator, or cell scraper
-
Appropriate buffers for the chosen loading method
Protocol (Microinjection Example):
-
Prepare HPTS Solution: Dissolve HPTS in an appropriate microinjection buffer at a concentration of 1-10 mM.
-
Load Micropipette: Backfill a microinjection pipette with the HPTS solution.
-
Microinjection: Under microscopic guidance, carefully inject the HPTS solution into the cytoplasm of individual cells.
-
Recovery: Allow the cells to recover for at least 30 minutes before proceeding with pH measurements.
In Situ pH Calibration
For accurate quantitative pHi measurements, it is crucial to perform an in situ calibration to correlate the measured fluorescence ratio to a specific pH value. This is typically achieved using the K+/H+ ionophore nigericin, which equilibrates the intracellular and extracellular pH in a high-potassium buffer.[9]
Materials:
-
High-potassium calibration buffers with a range of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin stock solution (typically 10 mM in ethanol (B145695) or DMSO)
Protocol:
-
Load Cells: Load cells with the chosen pH indicator as described previously.
-
Equilibration and Measurement: a. After baseline fluorescence measurements, replace the experimental buffer with the first high-potassium calibration buffer (e.g., pH 8.0) containing 5-10 µM nigericin. b. Incubate for 5-10 minutes to allow for pH equilibration. c. Measure the fluorescence intensity or ratio. d. Repeat steps 2a-2c for each of the remaining calibration buffers, typically proceeding from alkaline to acidic pH.
-
Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. This curve can then be used to convert experimental fluorescence ratios into intracellular pH values.
Visualizing the Workflow and Cellular Context
To further aid in the understanding of the experimental process and the biological relevance of intracellular pH, the following diagrams have been generated.
Caption: Experimental workflow for intracellular pH measurement.
Caption: Signaling pathway involving intracellular pH regulation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Green Fluorophores for Biological Research
In the dynamic fields of biological research, drug discovery, and diagnostics, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides an objective comparison of the performance of Tetrachlorofluorescein against other widely used green fluorophores: Fluorescein (B123965) Isothiocyanate (FITC), Alexa Fluor 488, and Enhanced Green Fluorescent Protein (EGFP). This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Comparison
The selection of a fluorophore is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key performance indicators for this compound and its counterparts.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 488 | Enhanced Green Fluorescent Protein (EGFP) |
| Excitation Max (nm) | 521[1] | 495[2][3][4] | 499[5] | 488[6][7] |
| Emission Max (nm) | 542[1] | 519[2][4] | 520[5] | 509[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 65,500 | ~75,000 | ~71,000 | ~56,000 |
| Quantum Yield (Φ) | 0.65 | 0.3-0.9 (pH dependent) | 0.92 | ~0.60 |
| Brightness (Ext. Coeff. x QY / 1000) | 42.58 | 22.5 - 67.5 | 65.32 | 33.6 |
| Photostability | Moderate | Low | High | Moderate |
| pH Sensitivity | Moderate | High | Low | Moderate |
Note: Brightness is a calculated value to provide a relative comparison. The quantum yield of FITC is highly dependent on the pH of its environment.
In-Depth Performance Analysis
Spectral Properties: this compound exhibits a noticeable red-shift in both its excitation and emission spectra compared to FITC and Alexa Fluor 488. This can be advantageous in multiplexing experiments to reduce spectral overlap. Alexa Fluor 488 and FITC have very similar spectral profiles, making them often interchangeable in terms of filter sets. EGFP's spectra are also in a similar range, making it compatible with standard green channel imaging setups.
Brightness and Photostability: Brightness, a crucial factor for detecting low-abundance targets, is a product of the molar extinction coefficient and the quantum yield. Alexa Fluor 488 is the brightest among the small molecule dyes compared here, primarily due to its high and stable quantum yield.[8] this compound offers respectable brightness, while FITC's brightness is variable and highly susceptible to the surrounding pH. EGFP, as a genetically encoded reporter, provides moderate and consistent brightness within the cellular environment.
In terms of photostability, Alexa Fluor 488 is renowned for its high resistance to photobleaching, allowing for longer exposure times and more robust imaging.[9] FITC is notoriously prone to photobleaching, which can be a significant limitation in quantitative and long-term imaging studies.[2] The photostability of this compound and EGFP is generally considered to be moderate, falling between that of FITC and Alexa Fluor 488.
pH Sensitivity: The fluorescence of FITC is significantly quenched in acidic environments, which can be a major drawback for studies in acidic organelles or under conditions of changing pH. Alexa Fluor 488, in contrast, maintains its fluorescence over a broad pH range, ensuring more reliable and quantifiable results.[9] this compound and EGFP also exhibit some pH sensitivity, though generally less pronounced than that of FITC.
Experimental Protocols
To ensure the reproducibility and validity of fluorophore performance data, standardized experimental protocols are essential.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard of known quantum yield, is a common approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorophore of interest (sample)
-
Fluorophore standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer. The excitation wavelength should be the same for both.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Measurement of Photostability (Photobleaching Assay)
Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light. A common method to quantify this is by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
-
Solutions of the fluorophores to be compared at a standardized concentration
-
Microscope slides and coverslips
Procedure:
-
Prepare samples by mounting the fluorophore solutions on microscope slides.
-
Select a region of interest (ROI) for each sample.
-
Illuminate the ROI continuously with a specific wavelength and constant laser power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decreased.
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability; a slower decay corresponds to higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
Applications and Signaling Pathway Visualization
This compound and other fluorescein derivatives are frequently employed in various biochemical assays, including Fluorescence Polarization (FP) based assays, which are powerful tools in drug discovery for studying molecular interactions.
Fluorescence Polarization Immunoassay (FPIA) Workflow
Fluorescence Polarization Immunoassay is a competitive binding assay used to quantify antigens or antibodies. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.
Caption: Workflow of a competitive Fluorescence Polarization Immunoassay (FPIA).
In this workflow, a known concentration of a fluorescently labeled antigen (the tracer) competes with the unlabeled antigen in a sample for a limited number of binding sites on a specific antibody. When the tracer is bound to the large antibody, its rotation is slow, resulting in high fluorescence polarization. Conversely, when the tracer is free in solution, it rotates rapidly, leading to low fluorescence polarization. The measured polarization is therefore inversely proportional to the concentration of the antigen in the sample.
Conclusion
The choice of a green fluorophore is a critical decision that depends on the specific requirements of the experiment.
-
Alexa Fluor 488 stands out as a superior choice for applications demanding high brightness and photostability, such as super-resolution microscopy and long-term live-cell imaging.
-
This compound offers a good balance of brightness and photostability with the added advantage of a red-shifted spectrum, making it a valuable tool for multiplexing and certain biochemical assays like FPIA.
-
EGFP remains an indispensable tool for genetically encoded fluorescence, allowing for the study of protein localization and dynamics in living cells without the need for external labeling.
-
FITC , while historically significant and cost-effective, is often outperformed by modern dyes due to its lower photostability and high pH sensitivity. Its use may be suitable for endpoint assays where long-term imaging is not required.
By carefully considering the quantitative data and experimental contexts presented in this guide, researchers can select the most appropriate green fluorophore to achieve reliable, high-quality data in their studies.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 9. caymanchem.com [caymanchem.com]
A Researcher's Guide to Determining the Degree of Labeling for Tetrachlorofluorescein Conjugates
For researchers, scientists, and professionals in drug development, the precise quantification of fluorescent labeling is a critical step in ensuring the quality and reproducibility of experimental results. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a protein or antibody, is a key parameter in the characterization of fluorescently labeled biomolecules.[1] An optimal DOL is essential for maximizing the fluorescent signal while avoiding issues such as fluorescence quenching and potential interference with the biomolecule's function.[2]
This guide provides a detailed comparison of methods for determining the DOL of protein conjugates, with a focus on this compound (TET). It includes comprehensive experimental protocols and a comparative analysis with other commonly used fluorescent dyes.
Principle of DOL Determination
The most common method for determining the DOL of fluorescent conjugates is through UV-Vis absorption spectrophotometry.[3] This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[1] By measuring the absorbance of the purified conjugate at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the fluorescent dye, and subsequently, their molar ratio, which represents the DOL.
The two key wavelengths for this measurement are:
-
280 nm: At this wavelength, most proteins exhibit maximum absorbance due to the presence of aromatic amino acids such as tryptophan and tyrosine. The fluorescent dye may also have some absorbance at this wavelength.
-
Dye's Maximum Absorbance (λ_max): This is the wavelength at which the dye has its peak absorbance. For this compound, the λ_max is approximately 521 nm.[4]
To accurately determine the protein concentration, the contribution of the dye's absorbance at 280 nm must be subtracted. This is achieved by using a correction factor (CF).[1][5]
Experimental Protocol: DOL Determination for TET Conjugates
This protocol outlines the step-by-step procedure for determining the DOL of a this compound-labeled protein using a spectrophotometer.
1. Purification of the Conjugate:
It is crucial to remove any unconjugated dye from the labeled protein solution.[5][6] Failure to do so will lead to an overestimation of the DOL.[1] Common purification methods include:
-
Size-exclusion chromatography (e.g., Sephadex G-25 column)
-
Extensive dialysis against a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
2. Spectrophotometric Measurement:
-
Use a quartz cuvette for all measurements to ensure transparency in the UV range.
-
Blank the spectrophotometer with the buffer used for the conjugate solution.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of TET, which is approximately 521 nm (A_max).
-
If the absorbance reading is greater than 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.[5][6]
3. Calculation of the Degree of Labeling:
The DOL is calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max: Absorbance of the conjugate at the λ_max of the dye (~521 nm for TET).[4]
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.
-
ε_dye: Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹). For TET, this is approximately 65,500 M⁻¹cm⁻¹ at 509 nm in PBS.[7]
Comparison with Alternative Fluorescent Dyes
This compound is one of many available fluorescent dyes for labeling biomolecules. The choice of dye often depends on the specific application, the available excitation sources, and the desired spectral properties. Below is a comparison of TET with other commonly used fluorescent dyes.
Data Presentation: Spectroscopic Properties of Common Fluorescent Dyes
| Dye | λ_max (nm) | Molar Extinction Coefficient (ε_dye) (M⁻¹cm⁻¹) | Correction Factor (CF) |
| This compound (TET) | ~521[4] | ~65,500[7] | ~0.3 (estimated) |
| Fluorescein (B123965) Isothiocyanate (FITC) | ~495 | ~75,000 | ~0.35 |
| Alexa Fluor™ 488 | ~496[8] | ~71,000[8] | 0.11 |
| Cyanine3 (Cy3) | ~550[9] | ~150,000[9] | ~0.08[9] |
Key Considerations for Dye Selection:
-
Brightness: A dye's brightness is proportional to its molar extinction coefficient and quantum yield. Dyes with higher molar extinction coefficients, like Cy3, will generally produce brighter conjugates.
-
Photostability: Some dyes are more prone to photobleaching (fading upon exposure to light) than others. For applications requiring long exposure times, such as fluorescence microscopy, photostability is a critical factor.
-
pH Sensitivity: The fluorescence of some dyes, like FITC, is sensitive to pH changes. This can be a consideration for experiments conducted under varying pH conditions.
-
Correction Factor: A lower correction factor indicates less absorbance of the dye at 280 nm, which can lead to a more accurate determination of the protein concentration.
Visualizing the Workflow and Comparisons
Experimental Workflow for DOL Determination
Caption: A simplified workflow for determining the Degree of Labeling (DOL).
Logical Comparison of Key Dye Parameters
Caption: Comparison of key parameters for common fluorescent dyes.
References
- 1. Absorption [4,5,6,7-tetrachlorofluorescein] | AAT Bioquest [aatbio.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. rndsystems.com [rndsystems.com]
- 6. 3,4,5,6-TETRACHLOROFLUORESCEIN | 6262-21-1 [chemicalbook.com]
- 7. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 8. Fluorophores [microscopy.unc.edu]
- 9. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Tetrachlorofluorescein (TET) Probes: Specificity and Off-Target Binding
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts the reliability and accuracy of experimental results. This guide provides a detailed comparison of Tetrachlorofluorescein (TET) probes against other commonly used fluorescein (B123965) derivatives—6-Carboxyfluorescein (FAM), Hexachlorofluorescein (HEX), and 6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein (B1246429) (JOE)—with a focus on specificity and off-target binding.
While direct quantitative head-to-head comparisons of off-target binding rates for these specific dyes are not extensively available in published literature, this guide synthesizes known photophysical properties, general principles of probe design, and experimental considerations to provide a comprehensive overview of their performance.
Key Performance Characteristics
The performance of a fluorescent probe is determined by a combination of its photophysical properties and its interaction with the biological environment. When selecting a probe for applications such as quantitative PCR (qPCR), Fluorescence In Situ Hybridization (FISH), and other hybridization-based assays, specificity and the potential for off-target binding are paramount.
This compound (TET) is a derivative of fluorescein that is commonly used in multiplex qPCR and other nucleic acid detection methods[1][2]. Like its counterparts FAM and HEX, TET's spectral properties allow for its use in combination with other dyes for the simultaneous detection of multiple targets[2].
Factors Influencing Specificity and Off-Target Binding:
Several key factors contribute to the specificity and potential for off-target binding of fluorescently labeled oligonucleotide probes:
-
Probe Sequence and Design: The inherent specificity of the oligonucleotide sequence is the primary determinant of target binding. Careful design to avoid regions of homology with non-target sequences is crucial.
-
Fluorophore Chemistry: The chemical structure of the fluorophore itself can influence non-specific interactions. Hydrophobicity is a known factor that can contribute to the non-specific binding of fluorescent dyes to cellular components and surfaces.
-
Hybridization Conditions: Temperature, salt concentration, and the presence of denaturing agents in the hybridization buffer are critical for controlling the stringency of probe binding.
-
Quencher Efficiency: In applications like qPCR, the efficiency of the quencher in suppressing the fluorophore's signal in the unbound state directly impacts the signal-to-noise ratio. Inefficient quenching can lead to higher background fluorescence, which can be misinterpreted as off-target binding.
Comparative Analysis of Fluorescein-Based Probes
The table below summarizes the key spectral properties of TET, FAM, HEX, and JOE. While direct comparative data on off-target binding is limited, the "General Performance Characteristics" section provides insights based on their chemical nature and common applications.
| Feature | TET (this compound) | FAM (6-Carboxyfluorescein) | HEX (Hexachlorofluorescein) | JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) |
| Excitation Max (nm) | 521[1] | ~495 | ~535 | ~520 |
| Emission Max (nm) | 536[1] | ~520 | ~556 | ~548 |
| Quantum Yield | Moderate | High | Moderate | Moderate |
| Photostability | Moderate | Moderate to Low | Moderate | Moderate |
| pH Sensitivity | Sensitive to acidic pH | Sensitive to acidic pH | Less sensitive than FAM | Less sensitive than FAM |
| Common Quenchers | BHQ-1, TAMRA | BHQ-1, TAMRA | BHQ-1, TAMRA | BHQ-2, TAMRA |
General Performance Characteristics:
-
Specificity: The specificity of these probes is primarily dictated by the oligonucleotide sequence. However, the properties of the dye can play a role. As derivatives of fluorescein, TET, HEX, and JOE share a similar core structure with FAM. The addition of chlorine atoms in TET and HEX can alter the electronic properties and potentially the hydrophobicity of the molecule, which may influence non-specific interactions.
-
Signal-to-Noise Ratio: The signal-to-noise ratio is a crucial parameter for assay sensitivity. It is influenced by the quantum yield of the fluorophore, the efficiency of the quencher, and the level of background fluorescence. Probes with higher quantum yields and efficient quenching will generally provide a better signal-to-noise ratio. Double-quenched probes, which incorporate an internal quencher in addition to the 3' quencher, can significantly improve the signal-to-noise ratio by reducing background fluorescence.
Experimental Protocols for Assessing Probe Specificity
To ensure the reliability of data generated using TET or any other fluorescent probe, rigorous validation of probe specificity is essential. The following are detailed methodologies for key experiments used to assess probe performance.
Quantitative PCR (qPCR) for Specificity and Efficiency
This protocol is designed to determine the specificity and amplification efficiency of a TaqMan probe, which can be labeled with TET, FAM, HEX, or JOE.
Materials:
-
DNA/cDNA template
-
Forward and reverse primers (200 nM final concentration)
-
TaqMan probe (100-250 nM final concentration)
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Method:
-
Reaction Setup: Prepare a master mix containing the qPCR Master Mix, primers, and probe. Aliquot the master mix into qPCR tubes or wells.
-
Template Addition: Add the DNA/cDNA template to the respective tubes/wells. Include a no-template control (NTC) by adding nuclease-free water instead of the template.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Melt Curve Analysis (for intercalating dye-based assays to assess primer specificity): After amplification, perform a melt curve analysis by slowly increasing the temperature from 60°C to 95°C while monitoring fluorescence. A single peak indicates the amplification of a specific product.
-
Data Analysis:
-
Specificity: In probe-based assays, the generation of a fluorescent signal only in the presence of the target template and not in the NTC indicates probe specificity.
-
Efficiency: Create a standard curve by running a serial dilution of a known amount of the target template. The slope of the standard curve is used to calculate the PCR efficiency (Efficiency = 10^(-1/slope) - 1). An efficiency between 90% and 110% is considered optimal.
-
Fluorescence In Situ Hybridization (FISH) for Off-Target Binding
This protocol allows for the visualization of probe binding within cells or tissues, enabling the assessment of off-target hybridization.
Materials:
-
Fixed cells or tissue sections on slides
-
Fluorescently labeled oligonucleotide probe (e.g., TET-labeled)
-
Hybridization buffer (containing formamide (B127407) and salts)
-
Wash buffers (e.g., SSC buffers of varying stringency)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Method:
-
Sample Preparation: Prepare and fix the cells or tissue sections on slides according to standard protocols.
-
Denaturation: Denature the cellular DNA by incubating the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes.
-
Hybridization: Apply the hybridization buffer containing the fluorescent probe to the slides. Incubate at a temperature appropriate for the probe sequence (typically 37°C) overnight in a humidified chamber.
-
Washing: Wash the slides with buffers of increasing stringency (lower salt concentration and higher temperature) to remove unbound and non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an antifade medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Specific binding will appear as distinct fluorescent signals in the expected cellular location. Off-target binding will manifest as diffuse background fluorescence or signals in unexpected locations. The number and intensity of off-target signals can be quantified using image analysis software.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for assessing qPCR probe specificity and efficiency.
Caption: Conceptual diagram of specific and off-target probe binding.
Conclusion
The selection of a fluorescent probe requires careful consideration of its photophysical properties and its potential for non-specific interactions. While TET, FAM, HEX, and JOE are all valuable tools for nucleic acid detection, their performance can be influenced by the specific experimental context. Due to the limited availability of direct comparative studies on off-target binding, researchers should prioritize rigorous in-house validation of their probes. By following optimized experimental protocols and carefully designing probe sequences, the specificity of these fluorescent reporters can be maximized, leading to more reliable and reproducible data in research and diagnostic applications.
References
A Comparative Analysis of Tetrachlorofluorescein Photostability Against Other Common Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye with high photostability is a critical parameter for the success of fluorescence-based assays, particularly in applications requiring long-term imaging and quantitative analysis. This guide provides a comparative analysis of the photostability of Tetrachlorofluorescein against other widely used fluorescent dyes, supported by available experimental data and detailed methodologies.
Fluorescein (B123965) and its derivatives have long been workhorses in biological research due to their bright green fluorescence and broad availability. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light—can be a significant drawback. Halogenation of the fluorescein structure is a known strategy to improve its photophysical properties. This guide focuses on the photostability of this compound in comparison to its parent molecule, fluorescein, as well as other popular dye classes like rhodamines, Alexa Fluor, and cyanine (B1664457) dyes.
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being destroyed per absorbed photon. A lower Φb value indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
The following table summarizes key photophysical properties and photostability characteristics of this compound and other common fluorescent dyes.
| Dye Class | Specific Dye Example | Fluorescence Quantum Yield (Φf) | Photostability | Key Characteristics |
| Halogenated Fluorescein | 3,4,5,6-Tetrachlorofluorescein | 0.65 (in PBS)[2] | Enhanced compared to Fluorescein[1] | Higher fluorescence quantum yield and expected lower pKa compared to fluorescein, making it a potentially better probe for acidic environments.[3] |
| Fluorescein | Fluorescein | ~0.92[4] | Low to Moderate | Prone to photobleaching, limiting its use in long-term imaging.[5][6][7] |
| Rhodamine | Rhodamine B | ~0.31 - 0.70 (solvent dependent) | Moderate to High | Generally more photostable than fluorescein. |
| Alexa Fluor | Alexa Fluor 488 | ~0.92 | High | A sulfonated rhodamine derivative known for its exceptional photostability and brightness.[7][8][9][10] |
| Cyanine | Cy5 | ~0.27 | High | A far-red dye with good photostability, suitable for multiplexing experiments.[11] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye for a specific application. Below is a detailed protocol for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Protocol: Measurement of Photobleaching Half-life (t1/2)
Objective: To determine and compare the photostability of different fluorescent dyes by measuring the time it takes for their fluorescence intensity to decay to half of its initial value under continuous illumination.
Materials:
-
Fluorescent dye solutions (e.g., this compound, Fluorescein, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes being tested, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired buffer. To minimize dye-dye interactions that can affect photobleaching, it is advisable to work with dilute solutions.
-
Place a small droplet of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure a constant output.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity and objective lens for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds). The interval should be chosen based on the expected rate of photobleaching.
-
Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
To correct for background noise, select a background ROI in a region with no dye and subtract its mean intensity from the sample ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0 (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2). For a more rigorous analysis, the decay curve can be fitted to an exponential function to determine the photobleaching rate constant.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Workflow for comparing fluorophore photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
- 3. pH fluorescent probes: chlorinated fluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
Evaluating the performance of different Tetrachlorofluorescein suppliers.
For researchers, scientists, and drug development professionals utilizing Tetrachlorofluorescein (TCF) in their assays, the selection of a high-quality and reliable supplier is paramount for reproducible and accurate results. The performance of this versatile fluorescent dye can be influenced by factors such as purity, formulation, and the presence of contaminants. This guide provides a framework for objectively comparing the performance of TCF from various suppliers, complete with supporting experimental protocols and data presentation formats.
This compound is a halogenated derivative of fluorescein (B123965), often favored for its distinct spectral properties and applications in biological research, including fluorescence microscopy, flow cytometry, and as a pH indicator.[1] Its utility in these sensitive applications underscores the need for rigorous quality assessment.
Comparative Analysis of Supplier Specifications
A direct comparison of performance data from different suppliers is often challenging due to a lack of standardized reporting in publicly available documentation. However, a preliminary evaluation can be conducted by comparing the product specifications provided by various vendors. The following table summarizes key information gathered from prominent chemical suppliers. It is important to note that the absence of certain data points from a supplier's datasheet does not necessarily indicate lower quality, but rather highlights the need for in-house validation.
| Supplier | Product Name/Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| Thermo Fisher Scientific | 4,5,6,7-Tetrachlorofluorescein | Not explicitly stated | C20H8Cl4O5 | 470.08 | 6262-21-1 | Formerly part of the Alfa Aesar portfolio.[2] |
| MilliporeSigma (Aldrich) | 2′,4′,5′,7′-tetrabromo-3,4,5,6-tetrachlorofluorescein | Not specified | C20H4Br4Cl4O5 | 785.67 | 13473-26-2 | Note: This is a brominated and chlorinated analog. The direct tetrachloro- version was less detailed. Sells "as-is" without analytical data. |
| Cayman Chemical | 2',7'-Dichlorofluorescein diacetate | ≥98% | C24H14Cl2O7 | 485.3 | 2044-85-1 | Note: This is a related dichlorinated derivative, provided as an example of their typical product information.[3] |
| Santa Cruz Biotechnology | 2′,4′,5′,7′-Tetrabromo-3,4,5,6-tetrachlorofluorescein | Not specified | C20H4Br4Cl4O5 | 785.66 | 13473-26-2 | For research use only. Lot-specific data available on Certificate of Analysis.[4] |
| Chem-Impex | 3,4,5,6-Tetrachlorofluorescein | Not explicitly stated | C20H8Cl4O5 | 470.09 | 6262-21-1 | Described as a stable fluorescent dye for microscopy and flow cytometry.[1] |
| Alfa Chemistry | 3,4,5,6-Tetrachlorofluorescein | >98.0%(T) | C20H8Cl4O5 | 470.08 | 6262-21-1 | States suitability for medical diagnosis research.[5] |
General Photophysical Properties of 3,4,5,6-Tetrachlorofluorescein:
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 509 nm | PBS |
| Molar Extinction Coefficient (ε) | 65,500 cm⁻¹M⁻¹ | PBS |
| Emission Maximum (λem) | Not specified in source | PBS |
| Quantum Yield (Φ) | 0.65 | PBS |
Data from PhotochemCAD, a database of photophysical properties.[6]
Key Performance Indicators and Evaluation Workflow
To ensure the optimal performance of this compound in your specific application, a systematic evaluation is recommended. The following diagram illustrates a comprehensive workflow for assessing the quality of the dye from a new or existing supplier.
Caption: Workflow for evaluating this compound suppliers.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the performance of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound powder and identify the presence of any fluorescent or non-fluorescent impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV-Vis or diode array detector.
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (~509 nm) and a lower wavelength (e.g., 254 nm) to detect non-fluorescent impurities.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main this compound peak area relative to the total peak area.
Molar Extinction Coefficient Determination
Objective: To experimentally verify the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.
Materials:
-
This compound sample
-
Spectrophotometer
-
Calibrated quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to obtain solutions with absorbances ranging from 0.1 to 1.0 at the absorbance maximum.
-
Measure the absorbance spectrum for each dilution from 400 nm to 600 nm.
-
For each concentration, record the absorbance at the λmax (~509 nm).
-
Plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length of the cuvette in cm.
Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence efficiency of the this compound sample relative to a known standard.
Materials:
-
This compound sample
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
PBS, pH 7.4
Method:
-
Prepare a series of five dilutions for both the this compound sample and the fluorescein standard in PBS, with absorbances at the excitation wavelength between 0.02 and 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 490 nm).
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Photostability Assessment
Objective: To evaluate the rate of photobleaching of this compound from different suppliers under controlled light exposure.
Materials:
-
This compound samples
-
Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser) and a sensitive camera.
-
Microscope slides and coverslips
-
PBS, pH 7.4
Method:
-
Prepare a 1 µM solution of each this compound sample in PBS.
-
Place a drop of the solution on a microscope slide and cover with a coverslip.
-
Expose a defined region of the sample to continuous illumination using the microscope's light source at a consistent intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye. A slower decay rate signifies higher photostability.
Factors Influencing this compound Performance
The performance of this compound is not solely dependent on the supplier but is also influenced by several experimental and environmental factors. The following diagram illustrates these interconnected relationships.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6,7-Tetrachlorofluorescein, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]
A Comparative Guide to Tetrachlorofluorescein and Its Alternatives for Cellular Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of Tetrachlorofluorescein (TET) and other common fluorescent dyes used in cell biology, with a focus on their applications in cellular imaging, flow cytometry, and nucleic acid detection. Experimental data, detailed protocols, and visual guides are presented to aid in the selection of the optimal probe for your research needs.
Performance Comparison of Common Green Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. While traditional dyes like Fluorescein (FITC) are widely used, newer alternatives such as Alexa Fluor 488 and this compound (TET) offer significant advantages in demanding applications. Below is a summary of key performance metrics for these dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound (TET) | ~521 | ~536 | Not widely reported | Moderate |
| Fluorescein (FITC) | 494 | 518 | 0.92 | Low[1] |
| Alexa Fluor 488 | 495 | 519 | 0.92[1] | High[1][2] |
| DyLight 488 | 493 | 518 | Not Specified | High[1] |
| CF®488A | 490 | 515 | Not Specified | Very High[1] |
| iFluor® 488 | 491 | 516 | 0.9 | High[1] |
Key Insights:
-
Alexa Fluor 488 stands out for its high quantum yield and superior photostability compared to FITC, making it a preferred choice for long-term imaging experiments.[1][2]
-
This compound (TET) , a derivative of fluorescein, is frequently used for labeling oligonucleotides for applications like multiplex qPCR and FISH. Its distinct spectral properties allow for multiplexing with other fluorophores like FAM and HEX.
-
Newer dyes like CF®488A and iFluor® 488 offer even greater photostability, which is advantageous for experiments requiring intense or prolonged light exposure.[1]
Experimental Protocols
Protocol 1: General Staining of Cells for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a fluorescently labeled antibody for flow cytometry analysis.
Materials:
-
Cell suspension (1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibody (e.g., TET-conjugated antibody)
-
Fc receptor blocking solution (optional)
-
Fixation and permeabilization buffers (for intracellular staining)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fc Receptor Blocking (Optional): Resuspend the cell pellet in Fc blocking solution and incubate for 10 minutes at 4°C. This step helps to reduce non-specific antibody binding.
-
Antibody Staining: Add the appropriately titrated amount of fluorophore-conjugated primary antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant after each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with TET-Labeled Oligonucleotide Probes
This protocol outlines the key steps for using a TET-labeled oligonucleotide probe to detect a specific RNA sequence in fixed cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (containing formamide)
-
TET-labeled oligonucleotide probe
-
Wash buffers (e.g., SSC buffers of varying stringency)
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Pre-hybridization: Incubate the cells with hybridization buffer for at least 30 minutes at the hybridization temperature (typically 37-42°C).
-
Hybridization: Dilute the TET-labeled probe in hybridization buffer and apply it to the cells. Incubate overnight in a humidified chamber at the hybridization temperature.
-
Washing: Perform a series of washes with pre-warmed wash buffers of increasing stringency to remove the unbound probe.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for TET and the nuclear stain.
Visualizing Cellular Processes with Fluorescent Probes
Fluorescent probes are invaluable tools for visualizing dynamic cellular processes. Below are examples of how these processes can be represented using Graphviz.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Fluorescent ligands and biosensors are used to study the activation and signaling of GPCRs, which are crucial drug targets.[3][4][5]
Caption: A simplified workflow of GPCR signaling initiated by a fluorescent ligand.
Experimental Workflow for Cellular Imaging
A typical workflow for preparing and imaging cells with a fluorescent probe.
References
Safety Operating Guide
Proper Disposal of Tetrachlorofluorescein: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Tetrachlorofluorescein is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The immediate environment should be prepared to contain any potential spills.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved dust mask is recommended, especially when handling the powder form, to prevent inhalation.[1]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[1][3]
Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[3]
-
Avoid all direct contact with the substance.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local regulations.[1][3]
Step 1: Waste Collection and Segregation
-
Carefully sweep up any solid this compound waste. For residual amounts, wipe the area with a damp towel.[1]
-
Place all solid waste, including contaminated wipes and PPE, into a suitable, clearly labeled, and sealable container.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management program.
Step 2: Managing Spills
-
In the event of a spill, immediately restrict access to the area to non-essential personnel.[2][4][5]
-
Wearing the appropriate PPE, contain the spill to prevent it from spreading.
-
Prevent the spilled material from entering drains or waterways.[1][4][5][6]
-
Collect the spilled material using dry clean-up procedures and place it in a designated hazardous waste container.[5]
Step 3: Decontamination of Labware
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Triple rinse containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Step 4: Final Disposal
-
All containers with this compound waste must be sealed and labeled in accordance with your institution's and local regulations.
-
The primary recommended disposal method is through a licensed hazardous waste disposal company.
-
One potential disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This should only be performed by a certified waste management facility.
Quantitative Data for Disposal
The Safety Data Sheets for this compound and its derivatives do not provide specific quantitative limits for disposal, such as concentration thresholds or pH adjustment values. Disposal decisions must be based on the characteristic hazards of the waste and in compliance with local, state, and federal regulations.
| Parameter | Value |
| pH for Neutralization | No data available |
| Concentration Limits | No data available |
| Regulatory Framework | Adherence to local, state, and federal regulations is mandatory.[1][3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the reviewed safety data sheets. The recommended procedures are based on standard hazardous waste management practices.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable regulations for chemical waste disposal.
References
Personal protective equipment for handling Tetrachlorofluorescein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetrachlorofluorescein in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[2][3] | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Use in a well-ventilated area or fume hood. A NIOSH-approved dust mask is recommended if dust inhalation is possible.[1][2] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[2][3] | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Work in a well-ventilated area or fume hood.[2] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles.[3] | Chemical-resistant gloves (e.g., Nitrile).[4] | Laboratory coat.[4] | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles.[3] | Chemical-resistant gloves (e.g., Nitrile).[4] | Laboratory coat.[4] | Not generally required. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[2] Have all necessary equipment, including PPE, readily available.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the powdered reagent using a calibrated analytical balance within a fume hood or a well-ventilated area to avoid inhalation of the powder.[2] Use appropriate tools, such as a clean spatula, to handle the powder.
-
Dissolution: Add the appropriate solvent to the powdered this compound. Gently agitate or vortex until the solid is completely dissolved.
-
Transfer: Use calibrated pipettes for accurate and safe transfer of the solution.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment.
Storage Conditions:
-
Store in a cool, dry, and dark place.[5]
-
For long-term storage, a freezer at -10 to -30°C is recommended.[1]
-
Protect from sunlight.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][6] |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation or other symptoms occur.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. Get medical attention if eye irritation persists.[1][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][6] |
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE (impermeable gloves, safety glasses, and a lab coat), sweep up the bulk of the material.[1]
-
Clean: Finish cleaning by wiping the area with a damp towel.[1]
-
Dispose: Collect all contaminated materials in a sealed container for proper waste disposal.[5]
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.
Disposal Plan
All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.[1][7]
Waste Disposal Procedure:
-
Collect Waste: Collect all unused product and contaminated materials (e.g., gloves, wipes, pipette tips) in a designated, sealed, and properly labeled waste container.
-
Chemical Incineration: For larger quantities, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5][7]
-
Consult Authorities: Always consult your institution's environmental health and safety (EHS) department or local regional authorities for specific disposal guidelines.[5][7]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. eurogentec.com [eurogentec.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
